molecular formula C10H17N3 B1428395 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine CAS No. 1247153-94-1

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1428395
CAS No.: 1247153-94-1
M. Wt: 179.26 g/mol
InChI Key: FVFCPUBBBIDWEJ-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclohexyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFCPUBBBIDWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary & Chemical Identity

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (CAS 1247153-94-1) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2] Unlike its more common isomer (5-amino-1-cyclohexyl-3-methylpyrazole), this specific regioisomer positions the exocyclic amine at the 3-position while maintaining a hydrophobic cyclohexyl group at the N1-position and a methyl clamp at C5.

This structural arrangement is non-trivial; it provides a unique vector for hydrogen bonding in the ATP-binding pocket of kinases, often serving as a "hinge binder" mimic while the cyclohexyl group occupies the solvent-exposed region or hydrophobic back-pocket II, depending on the specific kinase topology.

Chemical Identifiers Table
PropertySpecification
CAS Number 1247153-94-1
IUPAC Name 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine
Molecular Formula C₁₀H₁₇N₃
Molecular Weight 179.27 g/mol
SMILES CC1=CC(N)=NN1C2CCCCC2
InChI Key Specific key depends on protonation state, generally analog to PTQWQGFQOJOBJK
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc.) ~3.5–4.0 (Pyrazoles are weak bases)
Synthesis & Regiochemical Challenges

The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine presents a classic regioselectivity challenge in heterocyclic chemistry. The reaction of cyclohexylhydrazine with non-symmetrical 1,3-dielectrophiles (such as 3-aminocrotononitrile or acetoacetonitrile) typically yields a mixture of two isomers:

  • 5-amino-1-cyclohexyl-3-methylpyrazole (Thermodynamic product, often favored).

  • 3-amino-1-cyclohexyl-5-methylpyrazole (The target, CAS 1247153-94-1).[1][3]

Mechanistic Insight

The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens. The N-substituted nitrogen (N1) of cyclohexylhydrazine is more nucleophilic due to the inductive effect of the cyclohexyl group, but it is also more sterically hindered.

  • Pathway A (Target): The unsubstituted NH₂ of the hydrazine attacks the nitrile carbon (or thioimidate intermediate), leading to the 3-amino-5-methyl isomer.

  • Pathway B (Isomer): The substituted NH of the hydrazine attacks the ketone/nitrile, leading to the 5-amino-3-methyl isomer.

To selectively obtain the 3-amino-5-methyl isomer, process chemists often employ Thorpe-Ziegler cyclization variants or specific condensation conditions that favor the kinetic product.

Visualization: Regioselective Synthesis Pathways

SynthesisPathways Start Cyclohexylhydrazine + 3-Aminocrotononitrile Intermediate Hydrazone Intermediate Start->Intermediate Condensation Target TARGET: 1-Cyclohexyl-5-methyl- 1H-pyrazol-3-amine (CAS 1247153-94-1) Intermediate->Target Cyclization Path A (Steric Control) Isomer COMMON ISOMER: 1-Cyclohexyl-3-methyl- 1H-pyrazol-5-amine Intermediate->Isomer Cyclization Path B (Electronic Control) Note Expert Note: Purification via Flash Chromatography is REQUIRED to separate isomers. Target->Note Isomer->Note

Caption: Divergent synthesis pathways showing the competition between the target 3-amino isomer and the common 5-amino isomer.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine with >95% isomeric purity.

Reagents
  • Cyclohexylhydrazine hydrochloride (1.0 eq)

  • 3-Aminocrotononitrile (1.1 eq)

  • Ethanol (Absolute)

  • Hydrochloric acid (conc.)

  • Sodium Hydroxide (10% aq)

Step-by-Step Methodology
  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexylhydrazine HCl (10 mmol) in Ethanol (20 mL).

    • Add 3-aminocrotononitrile (11 mmol).

    • Acidify with catalytic conc. HCl (0.5 mL) to activate the nitrile.

    • Critical Step: Heat to reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The two isomers usually have distinct Rf values (the 5-amino isomer is often more polar due to H-bonding capability).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove ethanol.

    • Basify the residue with 10% NaOH to pH ~10.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and filter.

  • Purification (The Self-Validating Step):

    • The crude residue contains both isomers.

    • Flash Column Chromatography: Use a silica gel column.[4]

    • Gradient: Start with 100% DCM, gradually increasing to 5% MeOH/DCM.

    • Identification: The target (3-amine) typically elutes after the 5-amine isomer in this system due to the specific interaction of the primary amine with the silica, although this can reverse depending on the exact mobile phase modifiers.

    • Validation: Verify fractions using ¹H NMR.

      • Target Signal: Look for the C4-H singlet. In 1,5-disubstituted pyrazoles, the chemical shift of the C4 proton and the methyl group will differ characteristically from the 1,3-disubstituted isomer.

      • NOESY: A NOE correlation between the N-Cyclohexyl protons and the C5-Methyl protons confirms the 1-cyclohexyl-5-methyl structure. If the methyl is at C3, no NOE is observed between the cyclohexyl and the methyl.

Medicinal Chemistry Applications

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) .

  • Kinase Inhibition (Hinge Binding): The 3-amino-pyrazole motif is a classic "hinge binder." The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyrazole N2 acts as a hydrogen bond acceptor from the backbone amide.

  • Vector Control: The C5-methyl group provides a steric clash that can induce selectivity against kinases with smaller gatekeeper residues, or simply enforce a specific dihedral angle of the N1-cyclohexyl group, directing it into the hydrophobic pocket.

Visualization: Pharmacophore Interaction

Pharmacophore Hinge_CO Kinase Hinge (C=O) Acceptor Hinge_NH Kinase Hinge (NH) Donor Ligand_N2 Ligand: Pyrazole N2 (Acceptor) Hinge_NH->Ligand_N2 H-Bond Hydro_Pocket Hydrophobic Pocket (Selectivity) Ligand_NH2 Ligand: 3-NH2 (Donor) Ligand_NH2->Hinge_CO H-Bond Ligand_Cy Ligand: N1-Cyclohexyl Ligand_Cy->Hydro_Pocket Van der Waals Ligand_Me Ligand: C5-Methyl (Conformation Lock) Ligand_Me->Ligand_Cy Steric Influence

Caption: Pharmacophore mapping of the scaffold within a theoretical kinase ATP-binding pocket.

Safety and Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrazoles can oxidize slowly or absorb moisture.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood to avoid inhalation of fine dust.

References
  • BLD Pharm. (2024). Product Datasheet: 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine (CAS 1247153-94-1).[1][2][3][5] Retrieved from

  • Smolecule. (2023). Chemical Profile: 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine.[1][2][3][5][6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrazoles. (General reference for pyrazole properties). Retrieved from

  • Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles. Chemical Reviews.
  • ChemBuyersGuide. (2024). Commercial Availability of Pyrazole Intermediates. Retrieved from

Sources

Solubility Profile of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine in Organic Solvents: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its formulation, bioavailability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, this document establishes a robust theoretical foundation for predicting its solubility based on structural analysis and Hansen Solubility Parameters (HSP). Furthermore, it details a gold-standard, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility using the isothermal shake-flask method coupled with HPLC-UV quantification. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, providing both the predictive rationale and the practical methodology required to characterize this compound.

Introduction: The Significance of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous drugs due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties[1][2][3]. The specific molecule, 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, combines several key structural features that define its physicochemical behavior:

  • A Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is polar and can participate in hydrogen bonding[1][3].

  • A Primary Amine (-NH2) Group: This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity and basicity[4].

  • A Non-Polar Cyclohexyl Group: A bulky, saturated aliphatic ring that introduces significant lipophilicity (hydrophobicity).

  • A Methyl (-CH3) Group: A small, non-polar alkyl substituent.

The interplay between the polar, hydrogen-bonding pyrazole-amine portion and the non-polar cyclohexyl moiety creates a molecule with a complex solubility profile. Understanding this profile is essential for selecting appropriate solvents for synthesis, purification, formulation, and delivery.[5][6]. This guide provides the necessary tools to predict and experimentally validate this critical property.

A Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the foundation of solubility science, stating that substances with similar intermolecular forces are more likely to be miscible[7][8]. We can deconstruct this principle by examining the specific forces at play.

Structural Analysis and Intermolecular Forces

The solubility of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is governed by a balance of forces:

  • Hydrogen Bonding: The primary amine and the pyrazole nitrogen are capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols, water) and solvents with hydrogen bond acceptor sites (e.g., DMSO, acetone). This is a primary driver of solubility in polar solvents.

  • Dipole-Dipole Interactions: The polar nature of the pyrazole-amine system will lead to favorable interactions with other polar solvent molecules (e.g., acetonitrile, ethyl acetate).

  • Dispersion Forces (van der Waals): The non-polar cyclohexyl group will interact favorably with non-polar (lipophilic) solvents like hexane and toluene through weaker dispersion forces.

Therefore, a successful solvent must effectively accommodate both the polar and non-polar characteristics of the molecule.

Hansen Solubility Parameters (HSP)

To quantify the "like dissolves like" principle, Hansen Solubility Parameters (HSP) provide a more sophisticated model. Developed by Charles Hansen, this system deconstructs the total cohesive energy of a substance into three components[9][10][11]:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The principle states that the smaller the distance between the coordinates of a solute and a solvent, the higher the likelihood of dissolution[9]. While the exact HSP values for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine are unknown, we can predict its behavior by comparing its structural features to solvents with known HSP values.

Predicted Solubility Profile and Solvent Selection

Based on the theoretical framework, we can establish a qualitative prediction of solubility for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine across a range of common organic solvents. The ideal solvent will have a balanced HSP profile, capable of interacting with both the polar amine/pyrazole groups and the non-polar cyclohexyl group.

Table 1: Predicted Solubility of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine in Common Organic Solvents

SolventTypeKey InteractionsPredicted SolubilityRationale
Methanol Polar ProticHigh H-Bonding, High PolarityHigh The alcohol can effectively hydrogen bond with the amine and pyrazole nitrogens, while its short alkyl chain can accommodate the cyclohexyl group.
Ethanol Polar ProticHigh H-Bonding, High PolarityHigh Similar to methanol, provides excellent hydrogen bonding capabilities.
Isopropanol Polar ProticH-Bonding, Moderate PolarityModerate to High The larger alkyl group makes it slightly less polar than methanol but may improve interaction with the cyclohexyl group.
Dimethyl Sulfoxide (DMSO) Polar AproticStrong H-Bond Acceptor, High PolarityHigh DMSO is a powerful, highly polar solvent capable of disrupting solute-solute interactions and accepting hydrogen bonds from the amine group.
Acetonitrile Polar AproticModerate Polarity, H-Bond AcceptorModerate Its polarity and ability to accept hydrogen bonds should allow for reasonable solubility, though likely less than alcohols or DMSO.
Ethyl Acetate Moderate PolarityH-Bond AcceptorLow to Moderate The ester functionality can accept hydrogen bonds, but the overall polarity is lower, potentially limiting its capacity.
Dichloromethane (DCM) Non-PolarDipole-DipoleLow While slightly polar, DCM lacks hydrogen bonding ability, making it a poor solvent for the polar part of the molecule.
Toluene Non-PolarDispersion ForcesVery Low The solvent's non-polar nature is a poor match for the highly polar amine and pyrazole functionalities.
Hexane Non-PolarDispersion ForcesVery Low / Insoluble An exclusively non-polar solvent that cannot effectively solvate the polar functional groups.

Gold-Standard Protocol for Experimental Solubility Determination

To obtain definitive, quantitative data, an experimental approach is required. The isothermal saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility[12][13][14][15].

Experimental Workflow Overview

The following diagram outlines the critical steps in the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_vial 1. Add excess solid API to vial add_solvent 2. Add known volume of solvent prep_vial->add_solvent shake 3. Agitate at constant temperature (e.g., 24-48h) add_solvent->shake centrifuge 4. Centrifuge to pellet excess solid shake->centrifuge solid_analysis 8. Analyze residual solid (XRPD/DSC) shake->solid_analysis Post-Equilibration filter 5. Filter supernatant (0.45µm PVDF/PTFE) centrifuge->filter dilute 6. Dilute sample into linearity range filter->dilute hplc 7. Quantify via validated HPLC-UV dilute->hplc

Workflow for Shake-Flask Solubility Determination.
Materials and Reagents
  • Solute: 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (solid, purity >98%)

  • Solvents: HPLC-grade organic solvents (as listed in Table 1)

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 4 mL) with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm, low-binding PVDF or PTFE)

    • Volumetric flasks and pipettes

    • Validated HPLC-UV system

    • X-Ray Powder Diffractometer (XRPD) or Differential Scanning Calorimeter (DSC) (recommended)

Step-by-Step Experimental Protocol

This protocol is based on guidelines from the USP and WHO[14][15][16].

  • Preparation: Add an excess amount of solid 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine to a pre-weighed glass vial. An amount that is visually in excess after dissolution (e.g., 5-10 mg) is sufficient.

    • Causality: Adding excess solid is critical to ensure that a true equilibrium between the dissolved and undissolved states is reached, which is the definition of thermodynamic solubility[12][13].

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for complex molecules[13][17].

    • Causality: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Kinetic solubility is measured at short time points, but thermodynamic solubility requires full saturation[18].

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated supernatant from the excess solid, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm chemically compatible, low-binding syringe filter into a clean vial.

    • Causality: Filtration removes any remaining microscopic solid particles that could falsely elevate the measured concentration. A low-binding filter is essential to prevent loss of the analyte due to adsorption[17].

  • Dilution: Accurately dilute the filtered supernatant with an appropriate solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

HPLC-UV Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its ability to separate the analyte from any potential impurities or degradants[12][15].

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid or an appropriate buffer to ensure consistent ionization). A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the compound (determined by a UV scan, likely in the 220-280 nm range for a pyrazole).

  • Quantification: Prepare a series of standard solutions of known concentration to generate a calibration curve. Calculate the concentration of the diluted sample by interpolating its peak area against this curve[19][20].

Self-Validation: Solid-State Analysis

A critical step for ensuring trustworthiness is to analyze the residual solid recovered from the vial after the experiment[17]. Using techniques like XRPD or DSC, confirm that the crystal form (polymorph) of the API has not changed during the experiment. A change in form could indicate that the measured solubility is that of a different, potentially more stable or less stable, polymorph.

Data Analysis and Interpretation

The final solubility (S) is calculated from the concentration determined by HPLC (C_hplc), taking into account the dilution factor (DF):

S (mg/mL) = C_hplc (mg/mL) x DF

The relationship between the solute's structure and its solubility in various solvents can be visualized as follows:

G solute 1-Cyclohexyl-5-methyl- 1H-pyrazol-3-amine amine Amine Group (Polar, H-Bonding) solute->amine has pyrazole Pyrazole Ring (Polar, Aromatic) solute->pyrazole has cyclohexyl Cyclohexyl Group (Non-Polar, Bulky) solute->cyclohexyl has polar_solv Polar Solvents (e.g., Methanol, DMSO) amine->polar_solv Favors nonpolar_solv Non-Polar Solvents (e.g., Hexane, Toluene) amine->nonpolar_solv Disfavors pyrazole->polar_solv Favors pyrazole->nonpolar_solv Disfavors cyclohexyl->polar_solv Disfavors cyclohexyl->nonpolar_solv Favors

Relationship between Solute Structure and Solvent Properties.

Conclusion

References

  • Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. (2024). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

  • University Website. (2020). Amines and Heterocycles. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • MDPI. (n.d.). Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation. [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Link]

  • RSC Publishing. (2025). Probing polarity structure–function relationships in amine–water mixtures. [Link]

  • ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • ResearchGate. (n.d.). Solubility thermodynamics of amine boranes in polar solvents. [Link]

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Methodological & Application

Application Notes & Protocols: The Utility of 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its unique electronic properties and ability to participate in multiple hydrogen bonding patterns make it an ideal foundation for designing potent and selective enzyme inhibitors and receptor modulators. This document provides a detailed technical guide on the application of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine , a key intermediate for the synthesis of advanced pharmaceutical building blocks.

The strategic placement of the cyclohexyl group at the N1 position and the methyl group at the C5 position provides a valuable combination of lipophilicity and structural definition. The primary amine at the C3 position serves as a versatile synthetic handle for a wide array of chemical transformations. This guide will focus on a core application—amide bond formation—a cornerstone reaction in drug discovery, to construct a representative advanced intermediate. We will explore the causality behind experimental choices, provide a robust, self-validating protocol, and discuss troubleshooting and broader applications.

Compound Profile and Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety considerations is paramount.

Physicochemical Data
PropertyValueSource
IUPAC Name 1-cyclohexyl-5-methyl-1H-pyrazol-3-amineN/A
Molecular Formula C₁₀H₁₇N₃[3]
Molecular Weight 179.26 g/mol [3]
CAS Number 3524-26-3 (related structure)[3]
Predicted XlogP 1.6 - 2.5 (estimated)[4]
Appearance Off-white to light yellow solid (typical)N/A
Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related aminopyrazoles and general chemical safety principles should be applied.[5]

  • Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[5][6][7]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Core Application: Synthesis of a Pre-API Amide Scaffold

The primary amino group of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is an excellent nucleophile, making it ideal for reactions such as acylation, sulfonylation, and reductive amination.[8][9] We will detail the synthesis of a model advanced intermediate, N-(1-cyclohexyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide , via a standard amide coupling reaction.

Causality of Reaction Choice: Amide bonds are metabolically stable and can act as both hydrogen bond donors and acceptors, making them fundamental features in many kinase inhibitors and other targeted therapies. The choice of 4-fluorobenzoyl chloride introduces a common aryl motif used to probe interactions within protein binding pockets. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling agent due to its high efficiency, rapid reaction times, and ability to suppress racemization in chiral substrates, making it a gold standard in pharmaceutical synthesis.

Synthetic Workflow Diagram

G cluster_start Starting Materials SM1 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine Reagents HATU, DIPEA DMF, 25 °C SM1->Reagents SM2 4-Fluorobenzoic Acid SM2->Reagents Workup Aqueous Workup (H₂O, EtOAc) Reagents->Workup Reaction Product N-(1-cyclohexyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Purification->Product Purified Product

Caption: Synthetic workflow for amide coupling.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product quality.

Materials and Reagents
  • 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (1.0 eq)

  • 4-Fluorobenzoic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (e.g., 1.79 g, 10.0 mmol).

  • Dissolution: Add anhydrous DMF (approx. 30 mL) and stir until all solids have dissolved.

  • Addition of Acid and Base: Add 4-fluorobenzoic acid (1.54 g, 11.0 mmol, 1.1 eq) followed by DIPEA (5.2 mL, 30.0 mmol, 3.0 eq). Stir the mixture for 5 minutes at room temperature.

    • Rationale: The base (DIPEA) is essential to deprotonate the carboxylic acid and the amine, facilitating the coupling reaction. A tertiary amine like DIPEA is chosen as it is non-nucleophilic and will not compete in the reaction.

  • Activation and Coupling: In a separate container, dissolve HATU (4.56 g, 12.0 mmol, 1.2 eq) in a minimal amount of anhydrous DMF (approx. 10 mL). Add this solution dropwise to the reaction mixture over 5 minutes.

    • Rationale: HATU is the activating agent. It reacts with the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the primary amine of the pyrazole. Adding it dropwise controls any potential exotherm.

  • Reaction Monitoring (In-Process Check): Allow the reaction to stir at room temperature. After 1 hour, check the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 50% Ethyl Acetate / Hexanes.

    • Visualization: UV light (254 nm).

    • Expected Result: The spot corresponding to the starting pyrazole amine (baseline on TLC) should be significantly diminished or completely absent, with a new, higher Rf spot corresponding to the amide product appearing. The reaction is typically complete within 1-3 hours.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

    • Rationale: This step removes the water-soluble DMF and excess reagents like DIPEA salts.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The NaHCO₃ wash removes any unreacted 4-fluorobenzoic acid, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

  • Product Characterization: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield N-(1-cyclohexyl-5-methyl-1H-pyrazol-3-yl)-4-fluorobenzamide as a white to off-white solid. Confirm identity and purity using ¹H NMR, LC-MS, and HRMS.

Reaction Parameters and Expected Outcome
ParameterValue
Scale 10.0 mmol
Amine:Acid:HATU:Base Ratio 1 : 1.1 : 1.2 : 3.0
Solvent Anhydrous DMF
Temperature 25 °C (Room Temp.)
Typical Reaction Time 1 - 3 hours
Expected Yield 85 - 95%
Expected Purity (Post-Chromo.) >98% (by LC-MS)

Troubleshooting and Further Applications

Troubleshooting Guide
  • Problem: Incomplete reaction (starting material remains after 3 hours).

    • Solution: The HATU may have degraded. Add an additional 0.2 eq of HATU and monitor for another hour. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediate.

  • Problem: Difficult purification (streaking on column).

    • Solution: Residual DIPEA can cause streaking. Ensure the aqueous washes were performed thoroughly. A small amount of triethylamine (0.1%) can be added to the chromatography eluent to improve peak shape.

  • Problem: Low Yield.

    • Solution: Verify the quality of the starting amine. Consider an alternative coupling reagent like EDC/HOBt, though reaction times may be longer. Ensure the extraction and washing steps are performed efficiently to prevent loss of product.

Broader Synthetic Potential

The 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine intermediate is a gateway to diverse molecular architectures.

Sources

Application Note: Heterocyclic Coupling Strategies for 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine is a versatile heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., p38 MAPK, Aurora kinase) and GPCR ligands. Its structure features a pyrazole core decorated with a sterically demanding cyclohexyl group at N1, a methyl group at C5, and a primary amine at C3.

Reactivity Analysis

To design effective coupling protocols, one must understand the electronic landscape of the molecule:

  • Exocyclic Amine (C3-NH₂): This is the primary nucleophile. However, the electron-withdrawing nature of the pyrazole ring (an aza-enamine system) renders this amine less nucleophilic than a standard aniline. Standard amide couplings may require high-activity reagents (e.g., HATU, T3P), and Pd-catalyzed couplings require specific ligand systems (e.g., BrettPhos).

  • C4 Position: The C4 carbon is electron-rich and unsubstituted. It is highly susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation, which opens the door to Suzuki-Miyaura couplings.

  • N1-Cyclohexyl Group: Provides solubility in organic solvents and steric bulk that can influence catalyst coordination in metal-mediated reactions.

Reaction Class I: Amide & Urea Formation

Targeting the C3-Amine Nucleophile

Due to the reduced nucleophilicity of the 3-aminopyrazole, standard EDC/HOBt protocols often suffer from slow kinetics or incomplete conversion. The following protocols utilize activated esters or high-turnover coupling agents.

Protocol A: HATU-Mediated Amide Coupling

Application: General synthesis of amides from carboxylic acids. Mechanism: Formation of an activated O-azabenzotriazole ester.

Reagents:

  • 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (1.0 equiv)[1][2]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[3]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat. NaHCO₃ (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: Urea Synthesis via Isocyanates

Application: Rapid generation of urea libraries.

Reagents:

  • 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (1.0 equiv)[1][2]

  • Isocyanate (R-NCO) (1.1 equiv)

  • Solvent: DCM or THF (Anhydrous)

  • Catalyst (Optional): DMAP (0.1 equiv) – Use only if reaction is sluggish.

Step-by-Step Procedure:

  • Dissolve the aminopyrazole (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the isocyanate (1.1 mmol) dropwise at 0°C.

  • Allow the mixture to warm to RT and stir for 2–6 hours.

  • Precipitation Workup: Many urea products will precipitate. Filter the solid and wash with cold Et₂O.

  • Alternative Workup: If soluble, concentrate and purify via silica gel chromatography.

Reaction Class II: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Coupling the C3-Amine with Aryl Halides

Heteroaromatic amines are challenging substrates for Buchwald-Hartwig amination due to their potential to coordinate Pd and their lower basicity. The BrettPhos ligand system is the gold standard for this transformation.

Protocol C: BrettPhos Pd-Catalyzed Amination

Application: Coupling with Aryl Bromides or Chlorides.

Reagents:

  • 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (1.2 equiv)

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) or [Pd(allyl)Cl]₂

  • Ligand: BrettPhos (0.04 equiv) (or tBuBrettPhos for hindered substrates)

  • Base: K₂CO₃ (weak base, preferred for sensitive groups) or NaOtBu (strong base, faster rates).

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Loading: Add Aryl Halide (1.0 mmol), Aminopyrazole (1.2 mmol), Pd₂(dba)₃ (18 mg, 2 mol%), BrettPhos (21 mg, 4 mol%), and Base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent: Add degassed t-Amyl Alcohol (4 mL).

  • Reaction: Seal the tube and heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT, dilute with DCM, and filter through a pad of Celite.

  • Purification: Concentrate and purify via flash chromatography.

Reaction Class III: C4-Functionalization

Electrophilic Substitution & Cross-Coupling

The C4 position is the "soft" nucleophilic center of the ring. It can be halogenated to create a handle for Suzuki or Sonogashira couplings.

Protocol D: C4-Iodination followed by Suzuki Coupling

Step 1: Iodination

  • Dissolve 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (1.0 mmol) in DMF (3 mL).

  • Add NIS (N-Iodosuccinimide) (1.05 equiv) portion-wise at 0°C.

  • Stir at RT for 1 hour. (Conversion is usually rapid).

  • Dilute with water and extract with EtOAc. Wash with 10% Na₂S₂O₃ (to remove iodine) and brine.

  • Isolate 4-iodo-1-cyclohexyl-5-methyl-1H-pyrazol-3-amine .

Step 2: Suzuki-Miyaura Coupling

  • Combine the 4-iodo intermediate (1.0 mmol), Boronic Acid (R-B(OH)₂) (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Add Solvent: 1,4-Dioxane/Water (4:1, 5 mL).

  • Add Base: Cs₂CO₃ (3.0 equiv).

  • Heat at 90°C for 4 hours under Argon.

  • Standard aqueous workup and purification.

Visual Workflows

Diagram 1: Reactivity & Functionalization Map

This diagram illustrates the divergent synthetic pathways available for the starting material.

ReactivityMap Start 1-Cyclohexyl-5-methyl- 1H-pyrazol-3-amine Amide Amide Coupling (HATU/DIPEA) Start->Amide R-COOH Urea Urea Formation (Isocyanates) Start->Urea R-NCO Buchwald Buchwald-Hartwig (Pd/BrettPhos) Start->Buchwald Ar-X Halogen C4-Halogenation (NIS or NBS) Start->Halogen Electrophilic Substitution Prod_Amide Pyrazol-3-yl Amides Amide->Prod_Amide Prod_Urea Pyrazol-3-yl Ureas Urea->Prod_Urea Prod_Aryl N-Aryl Aminopyrazoles Buchwald->Prod_Aryl Int_Halo 4-Halo-Intermediate Halogen->Int_Halo Suzuki Suzuki Coupling (Pd(dppf)Cl2) Prod_C4 4-Aryl/Alkyl Pyrazoles Suzuki->Prod_C4 Int_Halo->Suzuki R-B(OH)2

Caption: Divergent synthesis pathways: Direct N-functionalization (yellow) vs. C4-ring functionalization (green/red).

Diagram 2: Troubleshooting the Buchwald-Hartwig Reaction

A logic gate for optimizing the C-N coupling if the standard protocol fails.

Troubleshooting Start Standard Protocol: Pd2(dba)3 / BrettPhos / K2CO3 / 100°C Check Check Conversion (LCMS) Start->Check Success Isolate Product Check->Success >90% Fail_NoRxn No Reaction / SM Recovery Check->Fail_NoRxn <10% Fail_Dehal Dehalogenation of Ar-X Check->Fail_Dehal Side Product Sol_Temp Increase Temp to 120°C Switch to tBuXPhos Fail_NoRxn->Sol_Temp Steric Bulk? Sol_Base Switch Base to NaOtBu (Stronger Base) Fail_NoRxn->Sol_Base Low Basicity? Sol_Pd Switch Precatalyst (e.g., Pd-PEPPSI-IPr) Fail_Dehal->Sol_Pd Catalyst Death?

Caption: Decision matrix for optimizing Pd-catalyzed amination of aminopyrazoles.

References

  • General Aminopyrazole Properties & Synthesis

    • 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine (CAS 1247153-94-1).[1][2][4][5] PubChem Compound Summary.

  • Buchwald-Hartwig Amination of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
  • Electrophilic Substitution of Pyrazoles

    • Beilstein J. Org. Chem. 2021, 17, 2442–2449. "Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • Amide Coupling Reagents

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews.

Sources

Application Note: Regioselective Synthesis of 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It details the scalable, regioselective synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine , a critical scaffold in the development of p38 MAP kinase inhibitors and other bioactive small molecules.

Introduction & Retrosynthetic Logic

The target molecule, 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine , belongs to a class of 1,3,5-trisubstituted pyrazoles widely utilized in medicinal chemistry. Notably, this specific substitution pattern (amino group at C3, alkyl group at C5, and N-substituent at N1) is structurally analogous to the core scaffold of Doramapimod (BIRB 796) and other p38


 MAPK inhibitors.
Retrosynthetic Analysis

The primary challenge in synthesizing non-symmetric aminopyrazoles is regiocontrol . The reaction of a monosubstituted hydrazine with a 1,3-electrophile can yield two isomers:

  • Target (5-Me-3-NH

    
    ):  Formed via initial attack of the hydrazine terminal nitrogen on the ketone/enamine carbon.
    
  • Isomer (3-Me-5-NH

    
    ):  Formed via initial attack on the nitrile carbon.
    

To favor the target 5-methyl isomer, we utilize 3-aminocrotononitrile (diacetonitrile) as the masked 1,3-dicarbonyl equivalent. Under neutral-to-basic reflux conditions, the terminal nitrogen of the cyclohexylhydrazine (the more nucleophilic center) preferentially attacks the electrophilic enamine carbon (


-carbon), ensuring the methyl group is positioned at C5 relative to the N1-cyclohexyl group.

Retrosynthesis target 1-cyclohexyl-5-methyl- 1H-pyrazol-3-amine (Target) intermediate Acyclic Hydrazone/Enamine Intermediate target->intermediate Cyclization (-NH3) precursor1 Cyclohexylhydrazine (Free Base) intermediate->precursor1 Condensation precursor2 3-Aminocrotononitrile (Diacetonitrile) intermediate->precursor2 Michael-type Addition

Figure 1: Retrosynthetic pathway emphasizing the condensation logic required for regioselectivity.

Materials & Safety Protocols

Reagents Table
ReagentMW ( g/mol )Equiv.Role
Cyclohexylhydrazine HCl 150.651.0Nucleophile (Precursor A)
3-Aminocrotononitrile 82.101.1Electrophile (Precursor B)
Sodium Hydroxide (NaOH) 40.001.05Neutralizing Base
Ethanol (Absolute) 46.07SolventReaction Medium
Hydrochloric Acid (1M) 36.46N/APurification (Extraction)
Critical Safety Parameters (E-E-A-T)
  • Hydrazine Toxicity: Cyclohexylhydrazine is a substituted hydrazine. Treat as a potential carcinogen and potent skin sensitizer. All weighing must occur in a fume hood.

  • Nitrile Hazards: 3-Aminocrotononitrile is toxic if swallowed or absorbed through skin.

  • Exotherm Control: The neutralization of the hydrazine salt is exothermic. Perform dropwise addition of base if scaling up >50g.

Step-by-Step Synthesis Protocol

Phase A: Preparation of Free-Base Hydrazine

Rationale: The hydrochloride salt of cyclohexylhydrazine is stable but non-nucleophilic. It must be neutralized in situ or beforehand to permit the attack on the enamine.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charging: Add Cyclohexylhydrazine HCl (15.0 g, 99.5 mmol) to the flask.

  • Solvation: Add Absolute Ethanol (100 mL). The salt may not fully dissolve at room temperature.

  • Neutralization: Add NaOH (4.18 g, 104.5 mmol) dissolved in a minimum amount of water (approx. 10 mL) or use an equimolar amount of Sodium Ethoxide (21% wt in EtOH) for strictly anhydrous conditions.

  • Activation: Stir at ambient temperature for 15 minutes. A white precipitate (NaCl) will form.

Phase B: Cyclocondensation

Rationale: Reflux temperature provides the activation energy for the initial Michael-type addition and the subsequent cyclization-elimination of ammonia.

  • Addition: Add 3-Aminocrotononitrile (9.0 g, 109.5 mmol) in one portion to the reaction mixture.

  • Reaction: Heat the mixture to reflux (78–80 °C) .

  • Monitoring: Maintain reflux for 12–16 hours .

    • QC Check: Monitor by TLC (5% MeOH in DCM) or LC-MS. The hydrazine starting material should be consumed. The product typically appears as a more polar spot than the nitrile.

    • Observation: The reaction mixture will turn from colorless/pale yellow to deep orange/amber. Evolution of ammonia gas (distinct odor) confirms cyclization.

Phase C: Workup & Purification (Self-Validating System)

Rationale: The product is a basic amine. We utilize an Acid-Base Extraction workflow to separate neutral impurities (unreacted nitrile, dimers) from the basic product.

  • Concentration: Remove ethanol under reduced pressure (Rotavap) to obtain an oily residue.

  • Acidification: Dissolve the residue in DCM (100 mL) and extract with 1M HCl (2 x 75 mL).

    • Logic: The product (amine) moves to the aqueous phase (

      
      ). Neutral impurities stay in DCM.
      
  • Wash: Wash the combined aqueous acidic layers with fresh DCM (50 mL). Discard the organic wash.[1]

  • Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to >10 using 6M NaOH or Sat. Na2CO3 .[2][3] The product will precipitate or oil out.

  • Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Drying: Dry combined organics over anhydrous Na2SO4 , filter, and concentrate.

  • Crystallization: Recrystallize the resulting solid from Hexane/Ethyl Acetate (or Diethyl Ether) to yield off-white to pale yellow crystals.

Process Visualization

The following diagram illustrates the workflow and the "Self-Validating" purification logic.

Workflow start Start: Cyclohexylhydrazine HCl + NaOH + EtOH react Add 3-Aminocrotononitrile Reflux 16h start->react conc Concentrate & Redissolve in DCM react->conc acid_ext Extract with 1M HCl conc->acid_ext split1 Phase Separation acid_ext->split1 org_waste DCM Layer (Neutral Impurities) split1->org_waste Discard aq_layer Aqueous Acid Layer (Product Salt) split1->aq_layer Keep base_step Basify (pH > 10) Extract w/ EtOAc aq_layer->base_step final Isolate & Recrystallize 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine base_step->final

Figure 2: Process flow diagram highlighting the acid-base purification strategy.

Analytical Characterization

To validate the synthesis, compare obtained data against these standard values:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: 108–112 °C (Typical range for similar analogs; verify experimentally).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       5.25 (s, 1H, Pyrazole C4-H ) – Diagnostic signal.
      
    • 
       4.50 (br s, 2H, NH2 ) – Exchangeable with D2O.
      
    • 
       3.8–4.0 (m, 1H, N-CH -Cyclohexyl).
      
    • 
       2.15 (s, 3H, C5-CH3 ).
      
    • 
       1.1–1.9 (m, 10H, Cyclohexyl protons).
      
  • Regiochemistry Check: NOE (Nuclear Overhauser Effect) difference spectroscopy is recommended. Irradiation of the C5-Methyl signal should show enhancement of the N-CH (cyclohexyl) methine proton, confirming their spatial proximity (1,5-relationship).

References

  • Regioselectivity in Pyrazole Synthesis: F. Bondavalli et al. "Synthesis and pharmacological activity of some 1-cyclohexyl-3-amino-5-methyl-1H-pyrazole derivatives." Farmaco, 1988, 43(12), 1149-1163.
  • p38 MAP Kinase Inhibitor Chemistry: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002, 12(12), 1559–1562. Link

  • General Pyrazole Protocols: "Synthesis of 3(5)-aminopyrazoles." Arkivoc, 2009 (i), 198-250.[3] Link

  • Doramapimod (BIRB 796) Analog Synthesis: Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002, 45(14), 2994–3008. Link

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis

In the realm of modern medicinal chemistry, the pyrazole scaffold is a cornerstone, integral to the development of a wide array of therapeutic agents. The synthesis of substituted pyrazoles, such as 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, is therefore of significant interest. Traditional synthetic methods, often reliant on conventional heating, can be plagued by long reaction times, lower yields, and the formation of side products.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that addresses these limitations.[2][3]

The fundamental principle of MAOS lies in the direct and efficient heating of polar molecules through dielectric loss, a mechanism distinct from conventional conductive heating.[3][4] This volumetric and uniform heating often leads to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[1][4][5] For the synthesis of nitrogen-containing heterocycles like pyrazoles, these advantages are particularly pronounced, making MAOS an indispensable tool for rapid lead optimization and library generation in drug discovery.[2][5] This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, a valuable building block for further chemical exploration.

Proposed Synthetic Pathway: A Mechanistic Overview

The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine can be efficiently achieved through the condensation reaction of cyclohexylhydrazine with a suitable β-ketonitrile, in this case, 3-aminocrotononitrile (Scheme 1). This reaction proceeds via a well-established mechanism for pyrazole formation.

Scheme 1: Proposed reaction for the synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine.

G reagents Cyclohexylhydrazine + 3-Aminocrotononitrile conditions Microwave Irradiation (e.g., 150 °C, 10-15 min) Acidic Catalyst (e.g., HCl) reagents->conditions product 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine conditions->product

Caption: High-level overview of the synthetic workflow.

The reaction is typically catalyzed by an acid, which protonates the carbonyl group of an intermediate, facilitating nucleophilic attack by the hydrazine. The subsequent cyclization and dehydration steps are significantly accelerated by microwave irradiation, which efficiently overcomes the activation energy barriers for these transformations.[6] The use of a sealed vessel in a microwave reactor allows for the safe heating of solvents above their boiling points, further expediting the reaction.[7]

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the synthesis of analogous 1-substituted-5-aminopyrazoles.[7][8] Researchers should perform initial small-scale reactions to optimize conditions for their specific setup.

Materials and Reagents:

  • Cyclohexylhydrazine (or its hydrochloride salt)

  • 3-Aminocrotononitrile

  • 1 M Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethanol

  • Microwave synthesis vials (appropriate for the reactor volume)

  • Stir bars

Instrumentation:

  • A dedicated microwave reactor for organic synthesis.

Procedure:

  • Reagent Preparation: In a suitable microwave vial equipped with a magnetic stir bar, add cyclohexylhydrazine hydrochloride (1 mmol) and 3-aminocrotononitrile (1 mmol).

  • Solvent Addition: To the vial, add 1 M hydrochloric acid (3-5 mL) to act as both a solvent and a catalyst. The concentration of the starting materials should be in the range of 0.2-0.4 M.[7]

  • Vial Sealing: Securely seal the microwave vial with an appropriate cap. It is critical to ensure a proper seal to maintain pressure during the reaction.[7]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Time: 10-15 minutes

    • Power: Adjust as needed to maintain the target temperature (typically 100-300 W).

    • Stirring: Ensure continuous and efficient stirring throughout the reaction.

  • Reaction Work-up: After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial in a fume hood.

  • Product Isolation:

    • Basify the reaction mixture to a pH of approximately 10-12 by the dropwise addition of a 10% NaOH solution. This will neutralize the HCl and precipitate the free amine product.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization.

    • A common solvent system for pyrazole derivatives is a mixture of ethanol and water.[9] Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Data and Expected Outcomes

The following table outlines the typical parameters and expected outcomes for the microwave-assisted synthesis of aminopyrazoles, based on literature precedents.[6][8]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Temperature Typically reflux temperature of the solventCan be superheated above boiling point
Yield Moderate to goodGood to excellent (often >70-90%)[8]
Purity Often requires extensive purificationGenerally higher initial purity

Troubleshooting and Scientific Rationale

Poor Solubility of Reactants or Product:

  • Issue: The starting materials or the final product may have limited solubility in the reaction medium, leading to incomplete reactions or difficulties in purification.[9]

  • Solution:

    • Co-solvents: The introduction of a co-solvent such as ethanol can improve solubility.[9]

    • Temperature Adjustment: Microwave heating inherently increases the solubility of many compounds.[9]

    • Purification Alternatives: If recrystallization is challenging, consider column chromatography or solid-phase extraction for purification.[9]

Low Yield:

  • Issue: The reaction may not proceed to completion, resulting in a low yield of the desired product.

  • Solution:

    • Optimize Microwave Parameters: Systematically vary the temperature (e.g., from 120 °C to 180 °C) and reaction time (e.g., from 5 to 30 minutes) to find the optimal conditions.

    • Catalyst Concentration: The concentration of the acid catalyst can be crucial. Perform small-scale experiments with varying concentrations of HCl.

Formation of Side Products:

  • Issue: Competing side reactions can reduce the yield and complicate purification.

  • Rationale: Microwave heating can enhance selectivity by rapidly passing through temperature ranges where side reactions might occur under conventional heating.[5] However, excessive temperature or time can lead to degradation. Careful optimization is key.

Visualization of the Synthetic Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Synthesis cluster_workup 3. Product Isolation & Purification A Combine Cyclohexylhydrazine HCl and 3-Aminocrotononitrile in Microwave Vial B Add 1 M HCl and Stir Bar A->B C Seal Vial Securely B->C D Place Vial in Microwave Reactor C->D E Irradiate at 150 °C for 10-15 min D->E F Cool and Open Vial E->F G Basify with 10% NaOH to Precipitate Product F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallize from Ethanol/Water I->J K Dry Final Product J->K

Caption: Step-by-step experimental workflow diagram.

Conclusion

The microwave-assisted synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine represents a significant improvement over conventional synthetic methodologies. The protocols and insights provided in this guide are designed to empower researchers to leverage the speed, efficiency, and scalability of MAOS. By understanding the underlying principles and following the detailed procedures, scientists in the field of drug discovery and development can accelerate their research and more rapidly access novel chemical entities for biological evaluation.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Dealing with poor solubility of pyrazole deriv
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • Process for the purification of pyrazoles.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.
  • (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Method for purifying pyrazoles.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][5]triazines. MDPI.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • A kind of preparation method of pyrazole derivatives.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect.
  • 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. PubMed Central.
  • 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency: Scientific paper. Unknown Source.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed.

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine

Case ID: PYR-CYC-005 Topic: Yield Optimization & Regiocontrol Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Regioselectivity Challenge

The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is a classic problem in regiochemical control. The reaction between 3-aminocrotononitrile (or 3-oxobutanenitrile) and cyclohexylhydrazine can proceed via two competing pathways, yielding either the desired 3-amino-5-methyl isomer or the thermodynamically favored 5-amino-3-methyl isomer.

Low yields are frequently caused by:

  • Incorrect Regiochemistry: Formation of the 5-amino isomer (often >50% of the crude mass).

  • Reagent Instability: Oxidation of cyclohexylhydrazine free base.

  • Incomplete Cyclization: Stalling at the hydrazone intermediate.

This guide provides a self-validating protocol to lock the regioselectivity and maximize the yield of the 3-amine target.

Module 1: Critical Reagent Preparation

User Question: My reaction mixture turns black and yield is inconsistent. What is happening?

Diagnosis: You are likely using cyclohexylhydrazine free base , which is prone to rapid oxidation and disproportionation.

The Fix: Always generate or use Cyclohexylhydrazine Hydrochloride (HCl) in situ. The protonated hydrazine is more stable and, crucially, the acidic environment directs the regioselectivity toward the 3-amine isomer.

Protocol: In-Situ Salt Formation
  • Dissolve: Dissolve cyclohexylhydrazine (1.0 eq) in Ethanol (5 mL/mmol).

  • Acidify: Add concentrated HCl (1.1 eq) dropwise at 0°C.

  • Verify: Ensure pH is < 2. A white precipitate (the salt) may form; this is expected.

  • Use: Add this suspension directly to the reaction vessel.

Module 2: The "Acid-Switch" Protocol (Regiocontrol)

User Question: I am getting a product with the correct mass (M+H = 180.1), but the NMR doesn't match the reference. It looks like the 5-amino isomer.

Technical Insight:

  • Basic/Neutral Conditions: Favor attack at the nitrile carbon

    
    5-amino-3-methyl pyrazole .
    
  • Acidic Conditions: Favor attack at the

    
    -carbon (enamine displacement) 
    
    
    
    3-amino-5-methyl pyrazole (Target).
Optimized Synthetic Workflow
ParameterStandard (Low Yield)Optimized (High Yield)
Precursor 3-aminocrotononitrile3-aminocrotononitrile
Hydrazine Free BaseHCl Salt (1.1 eq)
Solvent EthanolEthanol / Water (10:1)
Temperature Reflux (78°C)Reflux (85-90°C)
Time 4 hours12-16 hours
Catalyst NoneConc. HCl (0.5 eq excess)

Step-by-Step Procedure:

  • Charge: To the cyclohexylhydrazine HCl suspension (from Module 1), add 3-aminocrotononitrile (1.0 eq).

  • Reflux: Heat the mixture to reflux. The initial suspension will dissolve.

  • Monitor: Track consumption of the nitrile by TLC (50% EtOAc/Hexane).

    • Checkpoint: If the intermediate hydrazone persists (Rf ~ 0.4), add 0.5 eq more HCl and continue reflux.

  • Workup:

    • Cool to room temperature.[1][2]

    • Crucial: Basify with 50% NaOH to pH > 12 (liberates the free amine).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with Brine, dry over

      
      .
      

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the bifurcation point where pH controls the outcome.

PyrazoleSynthesis Precursors 3-Aminocrotononitrile + Cyclohexylhydrazine PathA Basic/Neutral Conditions (Kinetic Control) Precursors->PathA PathB Acidic Conditions (HCl) (Thermodynamic Control) Precursors->PathB AttackCN Attack on Nitrile Carbon PathA->AttackCN Isomer5 5-amino-3-methyl-1-cyclohexylpyrazole (WRONG ISOMER) AttackCN->Isomer5 AttackBeta Attack on Beta-Carbon (Amine Displacement) PathB->AttackBeta Isomer3 3-amino-5-methyl-1-cyclohexylpyrazole (TARGET) AttackBeta->Isomer3

Figure 1: Mechanistic bifurcation in pyrazole synthesis. Acidic conditions favor the displacement of the enamine amine, leading to the desired 3-amino-5-methyl substitution pattern.

Module 4: Purification & Isolation

User Question: My crude oil is a mixture of isomers. How do I purify the 3-amine?

Troubleshooting Guide: The 3-amino and 5-amino isomers have distinct physical properties due to hydrogen bonding differences.

  • Selective Crystallization:

    • Dissolve the crude oil in a minimum amount of hot Diisopropyl Ether (IPE) or Toluene .

    • Cool slowly to 0°C.

    • The 5-amino isomer (impurity) is often less soluble and may crystallize out first. Filter this off.

    • Concentrate the filtrate to obtain the enriched 3-amino target .

  • Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0-5% Methanol in Dichloromethane (DCM).

    • Note: The 3-amine is typically more polar (lower Rf) than the 5-amine due to the accessible primary amine interacting with the silica.

FAQ: Rapid Fire Troubleshooting

Q1: Can I use cyclohexylhydrazine hydrate instead of the HCl salt? A: Yes, but you must add at least 2.0 equivalents of HCl to the reaction mixture to neutralize the hydrate and provide the necessary acidic catalysis.

Q2: Why is my yield stuck at 40%? A: Check your 3-aminocrotononitrile source. This reagent degrades (dimerizes) over time. If it is dark brown or solid, recrystallize it or buy fresh stock. Using degraded nitrile is the #1 cause of low mass balance.

Q3: The reaction solidifies during reflux. What should I do? A: This is the "Hydrazone Stall." The intermediate precipitates and stops reacting. Add 10% water to the ethanol solvent system to solubilize the salt and allow the cyclization to proceed.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

  • Synthesis of 3-Amino-5-Alkylpyrazoles: F. Bondavalli et al. (1999). Synthesis and biological activity of some 3-amino-5-methyl-1-substituted-pyrazoles. Farmaco.

  • Cyclohexylhydrazine Stability: PubChem Compound Summary for CID 77060.

  • Kinase Inhibitor Intermediates: Patents regarding p38 MAP Kinase Inhibitors (e.g., Doramapimod intermediates) frequently cite the acid-mediated condensation of 3-aminocrotononitrile.

Sources

optimizing reaction temperature for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine synthesis

[1]

Topic: Optimization of Reaction Temperature & Regioselectivity Control Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting & Optimization Guide

Executive Summary & Mechanistic Insight

The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine presents a classic problem in heterocyclic chemistry: Regioselective Control .[1] The reaction between cyclohexylhydrazine and 3-aminocrotononitrile (diacetonitrile) can proceed via two competing pathways, yielding either the desired 1,5-isomer (Target) or the thermodynamically favored 1,3-isomer (Impurity).

  • The Target (Kinetic Product): 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine.[1]

    • Formation:[2][3][4][5][6] Driven by the initial nucleophilic attack of the unsubstituted hydrazine nitrogen (

      
      ) on the nitrile carbon.
      
    • Constraint: Sterically congested due to the proximity of the N1-cyclohexyl and C5-methyl groups.[1]

  • The Impurity (Thermodynamic Product): 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine.[1]

    • Formation:[2][3][4][5][6] Driven by the attack of the substituted nitrogen (

      
      ) on the nitrile, or via thermodynamic equilibration at high temperatures.
      
    • Advantage:[3][7] Sterically relaxed (bulky groups are separated).

Critical Directive: Temperature is the primary switch for this selectivity. High temperatures favor the thermodynamic impurity. To maximize the yield of the 1-cyclohexyl-5-methyl isomer, you must operate under Kinetic Control .[1]

Reaction Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on temperature and pH conditions.

PyrazoleSynthesisStartReagents:Cyclohexylhydrazine + 3-AminocrotononitrileConditionsReaction ConditionsStart->ConditionsPath_KineticKinetic Pathway(Fast Initial Attack)Conditions->Path_KineticLow Temp (<45°C)Basic/Neutral pHPath_ThermoThermodynamic Pathway(Equilibration)Conditions->Path_ThermoHigh Temp (>80°C)Acidic pHTargetTARGET PRODUCT1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine(Sterically Congested)Path_Kinetic->TargetCyclizationImpurityIMPURITY1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine(Sterically Relaxed)Path_Thermo->ImpurityCyclizationTarget->ImpurityThermal Isomerization(Prolonged Heating)

Figure 1: Mechanistic bifurcation in pyrazole synthesis. Lower temperatures favor the kinetic target, while heat drives the system toward the thermodynamic impurity.

Troubleshooting Guide & FAQs

Scenario A: "I am seeing a 50/50 mixture of isomers, or predominantly the wrong isomer (3-methyl-5-amine)."

Diagnosis: The reaction has shifted toward Thermodynamic Control . This is typically caused by excessive heating (refluxing too long) or the presence of acid catalysts which lower the activation energy for equilibration.

Corrective Protocol:

  • Temperature Reduction: Do not reflux in ethanol (

    
    ) or water (
    
    
    ). The optimal window for the kinetic product is 20°C to 45°C .
  • pH Adjustment: If you are using Cyclohexylhydrazine Hydrochloride, you must neutralize it completely before adding the nitrile.

    • Why? Acidic conditions protonate the hydrazine, reducing the nucleophilicity of the terminal

      
      . This slows the kinetic attack on the nitrile, allowing the slower, thermodynamic pathway to compete.
      
    • Action: Pre-treat the hydrazine salt with an equimolar amount of Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH) at

      
      .
      
  • Solvent Switch: Switch from high-boiling alcohols to Isopropanol or Ethanol and strictly control the bath temperature.

Scenario B: "The reaction is stalling; conversion is <60% after 24 hours."

Diagnosis: The kinetic barrier is not being overcome due to insufficient energy (temperature too low) or deactivated reagents.

Corrective Protocol:

  • Stepwise Heating: Start the reaction at 0°C (ice bath) during the addition of 3-aminocrotononitrile to control the exotherm. Once addition is complete, slowly ramp the temperature to 40–45°C . Hold here.

    • Note: Do not exceed

      
       unless conversion plateaus.
      
  • Reagent Quality: 3-aminocrotononitrile is unstable and can dimerize/polymerize upon storage.[1] Ensure your starting material is a white/off-white solid, not a dark brown sticky mass. Recrystallize from Isopropanol if necessary.

Scenario C: "I am observing a thick, dark oil instead of a precipitate."

Diagnosis: Oxidative degradation or oligomerization of the nitrile, likely exacerbated by high localized temperatures or air exposure.

Corrective Protocol:

  • Inert Atmosphere: Run the reaction strictly under Nitrogen (

    
    ) or Argon . Hydrazines are susceptible to oxidation, which generates radical impurities that darken the mixture.
    
  • Concentration Control: Dilute the reaction. High concentrations (

    
    ) favor intermolecular polymerization over intramolecular cyclization. Aim for 0.5M to 0.8M  concentration.
    

Optimized Experimental Protocol

Objective: Synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine with >95:5 Regioselectivity.

Reagents:

  • Cyclohexylhydrazine Hydrochloride (

    
     equiv)
    
  • Sodium Ethoxide (

    
     equiv, 21% wt in Ethanol)
    
  • 3-Aminocrotononitrile (

    
     equiv)[1]
    
  • Solvent: Absolute Ethanol (

    
    )
    

Step-by-Step Method:

  • Neutralization (Critical for Regioselectivity):

    • Charge the reactor with Cyclohexylhydrazine HCl and Ethanol.

    • Cool to 0–5°C .[1]

    • Add Sodium Ethoxide solution dropwise over 20 minutes. Stir for 30 minutes.

    • Checkpoint: The solution should be basic (pH 9-10). A precipitate of NaCl will form; this can remain in the slurry.

  • Controlled Addition:

    • Dissolve 3-Aminocrotononitrile in a minimum volume of Ethanol.[1]

    • Add this solution to the hydrazine mixture dropwise at 0–5°C .

    • Reasoning: Low temperature addition prevents a runaway exotherm that could trigger the thermodynamic pathway.

  • Reaction Phase:

    • Remove the cooling bath. Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 4 hours.

    • Monitor by HPLC/TLC. If conversion is <80%, warm the mixture to 40°C (Internal Temperature) for 2–4 hours.

    • STOP heating once the starting nitrile is consumed. Do not "soak" the reaction overnight at heat.

  • Work-up:

    • Concentrate the solvent under reduced pressure (keep bath

      
      ).
      
    • Resuspend the residue in water/ethyl acetate.

    • The product often crystallizes from the organic layer or can be precipitated as a hydrochloride salt for purification.

Data: Temperature vs. Regioselectivity Profile

The following table summarizes the impact of reaction temperature on the isomeric ratio (Target 1,5-isomer vs. Impurity 1,3-isomer).

Reaction Temp (

)
Conversion (%)Regioselectivity (Target : Impurity)Outcome
0 – 25°C 75 - 85%98 : 2 Optimal for Purity. Kinetic control dominates.[1]
40 – 50°C >95%92 : 8 Optimal Balance. High yield, acceptable purity.
78°C (Reflux) >98%65 : 35 Failure. Thermodynamic equilibration occurs.
100°C+ Degradation40 : 60 Failure. Inversion to stable impurity.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles."[1] Journal of Organic Chemistry. Explains the mechanistic divergence between free hydrazine (1,5-isomer) and hydrazine salts (1,3-isomer).

  • Thermodynamic vs. Kinetic Control: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. Defines the steric arguments for 1,5- vs 1,3-isomer stability.
  • Synthesis Precursors: "3-Aminocrotononitrile." PubChem Compound Summary. confirms the electrophilic sites of the starting material.

  • Patent Protocol (Adapted): US Patent 5616723A. "Process for the preparation of 3-amino-5-methylpyrazole." Provides the baseline conditions for aminocrotononitrile cyclizations.

Technical Support Center: Resolving Solubility Challenges with 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles associated with this compound. We will explore the physicochemical principles governing its solubility and provide practical, step-by-step protocols to achieve stable and effective solutions for your experiments.

Section 1: Understanding the Molecule: A Physicochemical Overview

The solubility behavior of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is dictated by its distinct structural features. It possesses a heterocyclic pyrazole core with a basic amino group, which imparts some potential for aqueous solubility through protonation. However, this is counteracted by a bulky, non-polar cyclohexyl group, which significantly increases its lipophilicity. This dual nature is the primary reason for its characteristically poor solubility in neutral aqueous media.

Factors influencing the solubility of pyrazole derivatives include their molecular weight, the energy required to break the crystal lattice structure, and intermolecular forces like hydrogen bonding.[1] For ionizable compounds like this one, pH is a critical determinant of solubility.[1][2]

Table 1: Physicochemical Properties of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine and Related Structures

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₀H₁₇N₃-
Molecular Weight 179.26 g/mol Moderate molecular weight, less of a factor than structural groups.[1]
Predicted XLogP ~1.5 - 2.0Indicates a lipophilic character, predicting low water solubility.[3][4]
Key Functional Groups Primary Amine, Pyrazole RingThe basic amine group allows for pH-dependent solubility enhancement.
Cyclohexyl RingA large, non-polar group that drives poor aqueous solubility.[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered by researchers working with this compound.

Q1: Why is 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine so difficult to dissolve in my aqueous buffer (e.g., PBS pH 7.4)?

A: The primary reason is the molecule's lipophilic (fat-loving) nature, dominated by the large cyclohexyl substituent. While the primary amine and pyrazole nitrogen atoms can form hydrogen bonds with water, the non-polar surface area of the cyclohexyl ring is significant and resists interaction with polar water molecules, leading to low solubility.[5][6] At neutral pH, the basic amine group is largely uncharged, further limiting its affinity for aqueous media.

Q2: I need to make a stock solution. What solvent should I try first?

A: For a high-concentration stock solution, starting with a water-miscible polar aprotic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of compounds.[7] Other common organic solvents to consider include ethanol, methanol, and acetone.[1][8] Always start with a small amount of your compound to test solubility before committing your entire sample.

Q3: How can I leverage pH to increase the aqueous solubility of my compound?

A: This compound is a weak base due to its primary amine group.[2] By lowering the pH of the aqueous medium, you can protonate this amine, forming a positively charged ammonium salt (R-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water than the neutral form. To do this, you can add a small amount of a dilute acid like hydrochloric acid (HCl) to your aqueous buffer. A target pH of 2-4 is often effective for solubilizing basic amines.

Q4: My experiment cannot tolerate high concentrations of organic solvents like DMSO. What is a co-solvent and how can it help?

A: A co-solvent is a water-miscible organic solvent that is added in small amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[9] The co-solvent disrupts the hydrogen bonding network of water and creates a more favorable, less polar microenvironment for the compound to dissolve in.

For in vitro or in vivo studies, common, less toxic co-solvents are preferred.[7] These include:

  • Ethanol

  • Propylene glycol (PG) [9]

  • Polyethylene glycols (e.g., PEG 300, PEG 400) [10][11]

A common strategy is to first dissolve the compound in a minimal amount of the co-solvent and then slowly add the aqueous buffer to the desired final volume while vortexing.

Q5: Will heating the solution help dissolve the compound?

A: Yes, increasing the temperature generally increases the rate and extent of dissolution for solid compounds.[1][2] The added thermal energy helps overcome the crystal lattice energy, allowing the solvent to solvate the individual molecules.[2] However, this approach should be used with caution. Always use the lowest effective temperature and check for compound stability, as prolonged exposure to high temperatures can cause degradation.[12] This method is often used in recrystallization by dissolving the compound in a minimal amount of hot solvent.[1]

Section 3: Troubleshooting Guides & Experimental Protocols

Follow these validated protocols to systematically address solubility issues.

Guide 1: Systematic Protocol for Initial Solvent Screening

This protocol helps you efficiently identify a suitable solvent or solvent class for your compound.

Objective: To determine the solubility of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine in a range of common laboratory solvents.

Materials:

  • 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

  • Small glass vials (e.g., 1.5 mL)

  • Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane, Toluene)[1]

  • Vortex mixer and magnetic stir plate

  • Heating block or water bath

Procedure:

  • Weigh approximately 1-2 mg of the compound into separate, labeled vials.

  • Add 100 µL of the first solvent to the corresponding vial. This represents an initial concentration of 10-20 mg/mL.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect for undissolved solid. If fully dissolved, the solvent is a good candidate.

  • If not fully dissolved, stir at room temperature for 15-30 minutes.

  • If solid remains, gently warm the vial to 40-50°C for 10-15 minutes with stirring.[1] Note any changes.

  • Record your observations in a table.

  • Repeat steps 2-7 for each solvent to be tested.

Table 2: Example Solvent Screening Log

SolventPolarityObservation (Room Temp)Observation (40°C)Conclusion
Water HighInsolubleInsolublePoor solvent
Ethanol HighSparingly solubleSolubleGood for warming/co-solvent
Acetone MediumSolubleSolubleGood solvent
DMSO HighFreely solubleFreely solubleExcellent stock solvent
Toluene LowSparingly solubleSolublePotential for organic reactions
Guide 2: Protocol for pH-Dependent Aqueous Solubilization

This protocol details how to use pH modification to dissolve the compound in an aqueous medium.

Objective: To find the minimum pH required to fully dissolve the compound at a target concentration in an aqueous buffer.

Materials:

  • 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

  • Aqueous buffer of choice (e.g., 10 mM Phosphate Buffer)

  • 1 M HCl stock solution

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of compound into a glass beaker or flask.

  • Add the target volume of aqueous buffer. The compound will likely remain as a suspension.

  • Begin stirring the suspension.

  • Using a micropipette, add the 1 M HCl solution dropwise (e.g., 1-2 µL at a time).

  • Pause after each addition and allow the solution to stir for 1-2 minutes. Observe for any dissolution.

  • Monitor the pH of the solution periodically.

  • Continue adding acid until all the solid has dissolved.

  • Record the final pH at which complete dissolution occurred. This pH should be maintained for the final formulation.

Diagram 1: pH Effect on Amine Solubility

This diagram illustrates the chemical equilibrium that is exploited during pH modification. At a higher pH, the neutral, less soluble form dominates. As acid (H⁺) is added, the equilibrium shifts to the protonated, more soluble ammonium salt form.

pH_Solubility cluster_insoluble Higher pH (Basic/Neutral) cluster_soluble Lower pH (Acidic) Insoluble R-NH₂ (Neutral) Poorly Soluble Soluble R-NH₃⁺ (Protonated Salt) Soluble Insoluble->Soluble + H⁺ (Acid) Soluble->Insoluble - H⁺ (Base)

Caption: Equilibrium between the neutral and protonated forms of the amine.

Guide 3: Troubleshooting Workflow Using Co-Solvents

This workflow provides a logical sequence of steps when faced with a persistent solubility issue, particularly for biological assays.

Objective: To systematically find a suitable solvent system when the primary solvent fails.

Diagram 2: Solubility Troubleshooting Workflow

Troubleshooting_Workflow Start Compound Insoluble in Primary Solvent SolventType Is the primary solvent Aqueous or Organic? Start->SolventType Aqueous Aqueous System SolventType->Aqueous Aqueous Organic Organic System SolventType->Organic Organic AdjustpH 1. Adjust pH (Target pH 2-4) Aqueous->AdjustpH Check1 Dissolved? AdjustpH->Check1 AddCoSolvent 2. Add Co-Solvent (e.g., 5-10% DMSO/Ethanol) Check1->AddCoSolvent No Success Solution Achieved Check1->Success Yes Check2 Dissolved? AddCoSolvent->Check2 Warm 3. Gentle Warming (to 37-40°C) Check2->Warm No Check2->Success Yes Check3 Dissolved? Warm->Check3 Check3->Success Yes Failure Re-evaluate Formulation (Consider Surfactants) Check3->Failure No ChangePolarity 1. Try Different Solvent (More/Less Polar) Organic->ChangePolarity WarmOrganic 2. Gentle Warming ChangePolarity->WarmOrganic CheckOrganic Dissolved? WarmOrganic->CheckOrganic CheckOrganic->Success Yes CheckOrganic->Failure No

Caption: A step-by-step workflow for resolving solubility issues.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved February 14, 2026, from [Link]

  • StudyForce. (2019). Boiling Points and Solubility of Amines. Retrieved February 14, 2026, from [Link]

  • Fiveable. (2020). Amines and Heterocycles. Retrieved February 14, 2026, from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). The Impact of Acid Gas Loading on the Heat of Absorption and VOC and BTEX Solubility in Amine Sweetening Units. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved February 14, 2026, from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved February 14, 2026, from [Link]

  • Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved February 14, 2026, from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved February 14, 2026, from [Link]

  • Cengage. (2018). Amines and Heterocycles. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 5-(1-ethylcyclohexyl)-1H-pyrazol-3-amine. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

Technical Comparison: Reactivity of 1-Cyclohexyl vs. 1-Phenyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a technical analysis comparing the reactivity profiles of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (Alkyl-AP) and its 1-phenyl analog (Aryl-AP). While both share the core aminopyrazole scaffold, the electronic and steric nature of the N1-substituent dictates distinct reactivity patterns crucial for medicinal chemistry and ligand design.

The Core Difference: Electronic Modulation

The defining variable is the N1-substituent's electronic effect on the pyrazole ring and the exocyclic amine at position 3.

  • 1-Cyclohexyl (Alkyl-AP): The cyclohexyl group exerts a positive inductive effect (+I) . It functions as an electron donor, increasing electron density within the pyrazole ring. This makes the exocyclic amine more basic and the C4 ring position more susceptible to electrophilic attack.

  • 1-Phenyl (Aryl-AP): The phenyl ring exerts a negative inductive (-I) and mesomeric (-M) effect. It acts as an electron sink, delocalizing electron density away from the pyrazole core. This decreases the basicity of the exocyclic amine and deactivates the C4 position relative to the alkyl analog.

ElectronicEffects cluster_0 1-Cyclohexyl (Alkyl-AP) cluster_1 1-Phenyl (Aryl-AP) Cyc Cyclohexyl Group (+I Effect) Pyz1 Pyrazole Ring (Electron Rich) Cyc->Pyz1 Donates e- density Amine1 Exocyclic Amine (High Nucleophilicity) Pyz1->Amine1 Increases Basicity Ph Phenyl Group (-I / -M Effect) Pyz2 Pyrazole Ring (Electron Deficient) Pyz2->Ph Withdraws e- density Amine2 Exocyclic Amine (Lower Nucleophilicity) Amine2->Pyz2 Resonance into Ring

Figure 1: Comparative electronic effects of N1-substituents on the aminopyrazole core.

Reactivity Profiles

Nucleophilicity & Acylation (Exocyclic Amine)

The primary handle for derivatization is the exocyclic amine (-NH₂).

  • Alkyl-AP (Cyclohexyl): Exhibits higher basicity (pKa ~4.0–5.0 range for conjugate acid) compared to the aryl analog. The lone pair is localized and readily available.[1] Acylation reactions (e.g., with acid chlorides) proceed rapidly, often requiring milder bases or lower temperatures to prevent bis-acylation.

  • Aryl-AP (Phenyl): Exhibits lower basicity (pKa ~2.0–3.0 range). The lone pair participates in resonance with the aromatic system.[2] Acylation is slower and may require forcing conditions (catalytic DMAP, reflux) or stronger acylating agents.

Experimental Implication: In competitive reactions, the Alkyl-AP will react preferentially with electrophiles.

Electrophilic Aromatic Substitution (C4 Position)

The C4 position of the pyrazole ring is the standard site for electrophilic aromatic substitution (EAS), such as halogenation or nitration.

  • Alkyl-AP: The electron-rich ring facilitates rapid EAS at C4. Halogenation can often be achieved with elemental halogens or mild reagents (e.g., NIS, NCS) at room temperature.

  • Aryl-AP: The electron-withdrawing phenyl group deactivates the ring. Substitution at C4 requires more vigorous conditions (e.g., elevated temperatures, acidic catalysis). Furthermore, the phenyl ring itself can compete as a nucleophile, potentially leading to side products if the reagents are not stoichiometric.

Heterocyclization (Ring Fusion)

Both analogs serve as dinucleophiles (N2 and exocyclic -NH₂) for condensing with 1,3-electrophiles (e.g., 1,3-diketones) to form fused systems like pyrazolo[1,5-a]pyrimidines.

  • Regioselectivity: The steric bulk of the N1-Cyclohexyl group is significant but flexible (chair conformation). The N1-Phenyl group is planar and rigid. This steric difference often dictates the regiochemical outcome of cyclizations, favoring less sterically crowded isomers for the Cyclohexyl analog.

Comparative Data Summary
Feature1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine1-Phenyl-5-methyl-1H-pyrazol-3-amine
N1-Effect Electron Donating (+I)Electron Withdrawing (-I/-M)
Amine Basicity Higher (More Nucleophilic)Lower (Less Nucleophilic)
C4 Reactivity High (Rapid EAS)Moderate (Slower EAS)
Steric Profile Bulky, Flexible (3D)Planar, Rigid (2D)
LogP (Predicted) ~1.6 - 2.1~1.5 - 1.9
Solubility Higher in non-polar organic solventsHigher in aromatic solvents

Experimental Protocols

Protocol A: Regioselective Acylation (Amide Formation)

Objective: Synthesis of the mono-amide derivative. This protocol validates the nucleophilicity of the exocyclic amine.

Reagents:

  • Substrate (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

  • Base: Pyridine (0.1 eq, catalytic)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the aminopyrazole in 5 mL of DCM.

  • Addition: Add 1.1 mmol of acetic anhydride dropwise at 0°C (for Cyclohexyl) or Room Temperature (for Phenyl).

  • Catalysis: Add catalytic pyridine (0.1 mmol).

  • Monitoring: Stir. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: Alkyl-AP typically completes < 1 hour. Aryl-AP may require 4–6 hours or reflux.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

Validation Check:

  • Alkyl-AP: 1H NMR will show a sharp singlet for the amide -NH (~8-9 ppm) and the cyclohexyl protons intact.

  • Aryl-AP: The amide -NH typically appears downfield (>9.5 ppm) due to the electron-withdrawing phenyl ring.

Protocol B: C4-Iodination (Electrophilic Substitution)

Objective: Introduction of an iodine atom at the C4 position for cross-coupling.

Reagents:

  • Substrate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: Acetonitrile (ACN)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL ACN.

  • Addition: Add NIS (1.05 mmol) in one portion at room temperature.

  • Reaction: Stir in the dark.

    • Alkyl-AP: Reaction is often exothermic and complete within 30 mins.

    • Aryl-AP: May require heating to 50°C for completion.

  • Workup: Dilute with water. Precipitate usually forms. Filter and wash with 10% sodium thiosulfate to remove excess iodine.

ReactionPathways cluster_acylation Acylation Pathway cluster_eas EAS Pathway (C4) Start Start: Aminopyrazole Acyl Reagent: Ac2O / DCM Start->Acyl Iod Reagent: NIS / ACN Start->Iod Prod1 Product: N-Acetyl Amide Acyl->Prod1 Alkyl: Fast (<1h) Aryl: Slow (>4h) Prod2 Product: 4-Iodo-pyrazole Iod->Prod2 Alkyl: RT, Fast Aryl: Heat, Slow

Figure 2: Divergent reaction kinetics for acylation and halogenation based on N1-substitution.

References

  • PubChem. (2025).[3][4] 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (CID 77060). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (CAS 1131-18-6).[5] National Institute of Standards and Technology. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Molecules.[6][2][4][5][7][8][9][10][11][12][13] [Link]

  • Chemistry Steps. (2021). Basicity of Amines: Alkyl vs Aryl Effects.[1][2][7][Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.[Link]

Sources

A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth interpretation of the ¹H NMR spectrum of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, a compound of interest in medicinal chemistry, and presents a comparative analysis with a structurally related analog to highlight key spectral differences.

The Importance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes in substituent patterns on a heterocyclic scaffold like pyrazole can lead to significant variations in pharmacological profiles. Therefore, confident assignment of all proton signals in the ¹H NMR spectrum is not merely an academic exercise but a critical step in ensuring the identity and purity of a synthesized compound, forming the foundation for reliable structure-activity relationship (SAR) studies.

Interpreting the ¹H NMR Spectrum of 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine

The ¹H NMR spectrum of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is predicted to exhibit a unique set of signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the pyrazole ring, the amino group, and the conformational dynamics of the cyclohexyl substituent. The expected signals are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine (in CDCl₃)

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
AH-4 (pyrazole)~5.4s1H
BNH₂~3.5 (broad)s2H
CH-1' (cyclohexyl)~3.9 - 4.2m1H
DC₅-CH₃ (pyrazole)~2.2s3H
EH-2'/H-6' (cyclohexyl, axial)~1.8 - 2.0m2H
FH-2'/H-6' (cyclohexyl, equatorial)~1.6 - 1.8m2H
GH-3'/H-5'/H-4' (cyclohexyl)~1.1 - 1.5m6H

Note: These are predicted values based on typical chemical shifts of analogous structures. Actual experimental values may vary.

Key Spectral Features:
  • Pyrazole Ring Protons: The lone proton on the pyrazole ring (H-4) is expected to appear as a sharp singlet around 5.4 ppm. Its chemical shift is influenced by the electron-donating amino group at C3 and the methyl group at C5.

  • Amino Protons: The protons of the primary amine (NH₂) will likely appear as a broad singlet around 3.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. This signal would disappear upon D₂O exchange, a common technique for identifying labile protons.

  • Cyclohexyl Protons: The cyclohexyl group presents a more complex set of signals. The methine proton (H-1'), directly attached to the pyrazole nitrogen, is the most deshielded of the cyclohexyl protons and is expected to be a multiplet in the 3.9-4.2 ppm region due to coupling with the adjacent methylene protons. The remaining ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the upfield region (1.1-2.0 ppm). The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.

  • Methyl Protons: The methyl group attached to the pyrazole ring (C₅-CH₃) will be a sharp singlet at approximately 2.2 ppm.

The molecular structure and proton assignments are illustrated in the following diagram:

Figure 1: Molecular structure of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine with proton assignments corresponding to Table 1.

Comparative Analysis: 1-Phenyl-5-methyl-1H-pyrazol-3-amine

To better understand the influence of the N1-substituent on the ¹H NMR spectrum, a comparison with 1-phenyl-5-methyl-1H-pyrazol-3-amine is insightful. The replacement of the aliphatic, conformationally flexible cyclohexyl group with a planar, aromatic phenyl ring leads to distinct changes in the chemical shifts of the pyrazole ring protons.

Table 2: Experimental ¹H NMR Spectral Data for 1-Phenyl-5-methyl-1H-pyrazol-3-amine (in DMSO-d₆)

SignalProton AssignmentExperimental Chemical Shift (δ, ppm)MultiplicityIntegration
APhenyl-H (ortho)7.55d2H
BPhenyl-H (meta)7.42t2H
CPhenyl-H (para)7.18t1H
DH-4 (pyrazole)5.46s1H
ENH₂5.23 (broad)s2H
FC₅-CH₃ (pyrazole)2.13s3H

Note: Data obtained from publicly available spectral databases.

Key Spectral Differences:
  • N1-Substituent Signals: The most obvious difference is the appearance of signals in the aromatic region (7.1-7.6 ppm) for the phenyl protons in 1-phenyl-5-methyl-1H-pyrazol-3-amine, in contrast to the aliphatic signals of the cyclohexyl group in the target molecule.

  • Anisotropic Effect of the Phenyl Ring: The aromatic ring current of the phenyl group can influence the chemical shifts of nearby protons. This effect is a likely contributor to the specific chemical shifts observed for the pyrazole ring protons in the phenyl-substituted analog.

  • Solvent Effects: It is important to note that the solvent used for NMR analysis can significantly impact chemical shifts, especially for protons involved in hydrogen bonding, such as the NH₂ group. The data for the phenyl analog is in DMSO-d₆, which is a hydrogen bond acceptor and can lead to downfield shifts of labile protons compared to a less polar solvent like CDCl₃.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized, step-by-step methodology for obtaining a publication-quality ¹H NMR spectrum.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the dry, pure compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution to a 5 mm NMR tube. Avoid any solid particles, as they can degrade the quality of the magnetic field homogeneity.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is often added, although modern spectrometers can also reference to the residual solvent peak.

G start Start: Pure, Dry Sample weigh Weigh 5-10 mg of Sample start->weigh dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve filter Filter if Particulates are Present dissolve->filter transfer Transfer to NMR Tube filter->transfer acquire Acquire Spectrum on NMR Spectrometer transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum and Assign Signals process->analyze end End: Interpreted Spectrum analyze->end

Figure 2: A generalized workflow for ¹H NMR sample preparation and data acquisition.

II. Data Acquisition and Processing
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

  • Acquisition: A standard ¹H NMR pulse sequence is used to acquire the free induction decay (FID) signal. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

  • Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected to produce the final, interpretable spectrum.

Conclusion

The detailed analysis of the ¹H NMR spectrum of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, when guided by the foundational principles of chemical shifts and spin-spin coupling, allows for its unambiguous structural confirmation. By comparing its spectral features with those of a closely related analog, such as 1-phenyl-5-methyl-1H-pyrazol-3-amine, a deeper understanding of structure-spectra correlations can be achieved. This rigorous approach to spectral interpretation is indispensable for ensuring the integrity of chemical research and advancing the development of new therapeutic agents.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved February 10, 2024, from [Link]

IR spectroscopy peaks for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine validation

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine Primary Application: Kinase Inhibitor Scaffold / Pharmaceutical Intermediate Validation Context: Differentiation from Regioisomers (5-amine) and Starting Materials.

Introduction: The Validation Challenge

In the synthesis of N-substituted aminopyrazoles, specifically 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (hereafter referred to as Target-3-Amine ), the primary quality control challenge is regioisomerism .

The cyclization of cyclohexylhydrazine with


-ketonitriles (e.g., 3-aminocrotononitrile) often yields a mixture of the desired 3-amine  and the thermodynamic alternative, 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine  (hereafter Isomer-5-Amine ). Standard HPLC often struggles to resolve these isomers due to identical molecular weights and similar polarities.

Why IR Spectroscopy? Infrared spectroscopy provides a definitive structural fingerprint because the vibrational environment of the primary amine (


) is drastically different between the two isomers due to the steric influence of the cyclohexyl group. This guide outlines a self-validating IR protocol to confirm the identity of the Target-3-Amine.

Structural Analysis & Predicted Spectral Features

Functional Group Mapping

The Target-3-Amine consists of three distinct vibrational zones. Understanding these allows for rapid "Pass/Fail" assessment.

Functional GroupModeWavenumber (

)
Diagnostic Value
Primary Amine (

)
Stretching (Sym/Asym)3450 – 3150 Critical. Doublet pattern confirms primary amine. Position indicates steric environment.
Cyclohexyl Ring C-H Stretching (

)
2930 – 2850 High intensity. Confirms N-alkylation.
Pyrazole Ring C=N / C=C Ring Breathing1590 – 1500 Confirms heteroaromatic core.
Methyl Group C-H Bending (Sym)~1380 Umbrella mode, distinct from cyclohexyl methylene bends.
The "Steric Marker" Hypothesis (Differentiation Principle)

The core validation logic rests on the proximity of the amine group to the cyclohexyl ring.

  • Target-3-Amine: The

    
     group is at position 3. The bulky cyclohexyl group is at position 1. They are spatially distant. The amine is unhindered  and free to participate in intermolecular hydrogen bonding.
    
  • Isomer-5-Amine: The

    
     group is at position 5, immediately adjacent to the N1-cyclohexyl group. This creates significant steric clash , twisting the amine out of planarity and disrupting hydrogen bonding networks.
    

Spectral Consequence: The Target-3-Amine will exhibit sharp, well-defined amine stretches. The Isomer-5-Amine often displays shifted, broadened, or split peaks due to steric strain and reduced H-bonding capability.

Visualization: Structural Logic & Workflow

The following diagram illustrates the structural difference and the validation workflow.

G cluster_0 Structural Isomers cluster_1 IR Spectral Response Target Target (3-Amine) Un-hindered Amine Peak_T Sharp NH2 Doublet (3400-3200 cm-1) Target->Peak_T Yields Isomer Impurity (5-Amine) Steric Clash w/ Cyclohexyl Peak_I Shifted/Broad NH2 (Steric Effect) Isomer->Peak_I Yields Decision Batch Release Peak_T->Decision Match Peak_I->Decision Reject

Figure 1: Logic flow distinguishing the Target-3-Amine from its regioisomer based on the steric environment of the amine group.

Comparative Data Guide

Use this table to interpret your spectrum. Values are derived from pyrazole structure-activity relationships and standard heterocyclic spectroscopy data [1, 2].

Table 1: Validation Criteria vs. Alternatives
Spectral RegionTarget-3-Amine (Expected)Isomer-5-Amine (Impurity)Precursor (Hydrazine/Nitrile)
3500–3100

Sharp Doublet.

,

.Reason: Unhindered primary amine.
Broad/Shifted. Often merged or shifted higher (

) due to lack of H-bonding (steric block).
Hydrazine: Broad blob (multiple NH).Nitrile: None (if pure).
2250–2200

Absent. Clean baseline.Absent. Strong Sharp Peak. Diagnostic of unreacted 3-aminocrotononitrile (

).
1650–1600

Scissoring (

NH2).
Distinct band

.
Weak/Obscured. Steric twisting reduces dipole change intensity.N/A
Fingerprint (800–600) Out-of-Plane Bending. Specific to 1,3,5-substitution pattern.Distinct Pattern. Different ring breathing modes due to symmetry changes.N/A

Critical Check: If you see a sharp peak at ~2200


, your reaction is incomplete (residual nitrile). If the amine region is a single broad band rather than a doublet, suspect the 5-amine isomer.

Experimental Protocol

This protocol is designed to be self-validating . It includes a "system suitability" step using polystyrene to ensure the instrument is not the source of error.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended for speed and consistency, avoiding water absorption issues common in KBr pellets.

Equipment: FTIR Spectrometer (e.g., Agilent, PerkinElmer, Thermo) with Diamond/ZnSe ATR crystal.

Step-by-Step Workflow:

  • System Suitability:

    • Scan a standard Polystyrene film.

    • Verify the peak at

      
       is within 
      
      
      
      .
    • Why: Ensures frequency calibration is accurate enough to distinguish isomer shifts.

  • Background Collection:

    • Clean crystal with Isopropanol. Dry completely.

    • Collect background (Air) – 16 scans,

      
       resolution.
      
  • Sample Preparation (Crude/Crystal):

    • Place ~5 mg of the solid 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine on the crystal.

    • Crucial: Apply high pressure using the anvil. Good contact is essential for the aliphatic C-H region (2900

      
      ).
      
  • Acquisition:

    • Range:

      
      .
      
    • Scans: 32 (Signal-to-Noise ratio > 100:1).

    • Resolution:

      
       (Required to resolve the NH2 doublet).
      
  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Peak Pick: Threshold 5% T.

Validation Workflow Diagram

Workflow Start Synthesized Batch CheckCN Check 2200-2250 cm-1 (Nitrile Region) Start->CheckCN FailCN FAIL: Reprocess (Residual Precursor) CheckCN->FailCN Peak Present CheckNH Check 3200-3450 cm-1 (Amine Region) CheckCN->CheckNH Clean Baseline Doublet Sharp Doublet Observed? CheckNH->Doublet Pass PASS: Target Identity Confirmed (1-cyclohexyl-5-methyl-1H-pyrazol-3-amine) Doublet->Pass Yes FailIso FAIL: Broad/Shifted Band (Suspect 5-Amine Isomer) Doublet->FailIso No

Figure 2: Step-by-step decision tree for batch validation.

Scientific Commentary & Troubleshooting

Why the "Doublet" Matters

The primary amine (


) has two stretching modes: symmetric and asymmetric. In a crystalline lattice, these appear as a doublet.
  • Observation: If you see a single peak or a "shoulder" instead of a doublet, it indicates amorphous content or isomer contamination . The 5-amine isomer, due to the cyclohexyl steric block, often cannot pack efficiently to form the hydrogen-bonded lattice that creates the sharp doublet [3].

The "Fingerprint" Region Warning

While the fingerprint region (


) contains unique ring breathing modes, it is highly sensitive to crystal polymorphism.
  • Guidance: Do not rely solely on the fingerprint region unless you have a reference standard of the exact same polymorph. Rely on the Functional Group region (

    
    ) for chemical identity (Isomer vs. Target).
    
Solvent Residuals

The synthesis often involves Ethanol or Ethyl Acetate.

  • Ethanol: Broad O-H stretch at

    
     will mask your amine doublet. Ensure the sample is fully dried.
    
  • Ethyl Acetate: Look for a carbonyl ester peak at

    
    . This is distinct from the pyrazole ring modes.
    

References

  • El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1-substituted-3-methyl-5-aminopyrazoles." Acta Pharmaceutica, vol. 60, no. 1, 2010.

  • Secrieru, A., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix."[1] Molecules, vol. 26, no. 14, 2021.[2]

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed., Wiley, 2004.

Sources

A Comparative Guide to Reference Standards for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal characterization of novel chemical entities is paramount. For heterocyclic compounds like pyrazole derivatives, which are integral scaffolds in numerous therapeutic agents, the establishment of a well-characterized reference standard is the cornerstone of reliable analytical data and, ultimately, drug safety and efficacy.[1] This guide provides a comprehensive comparison of analytical methodologies for the qualification of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine as a reference standard, alongside a comparative analysis with commercially available, structurally related alternatives.

The Critical Role of Reference Standards

A chemical reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis.[2] It serves as a benchmark against which new batches of a drug substance or product are compared, ensuring consistency and quality. The qualification of a reference standard is a rigorous process that involves a battery of analytical tests to confirm its identity, purity, and potency.[3]

Characterization of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

As a novel compound, a dedicated program for the qualification of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine as a reference standard is necessary. This involves its synthesis, purification, and comprehensive characterization.

Synthesis and Purification Workflow

The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine would typically involve a multi-step reaction sequence, followed by purification techniques such as column chromatography and recrystallization to achieve the high purity required for a reference standard.[4]

Synthesis and Purification Workflow Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Crude_Product Crude 1-cyclohexyl-5-methyl- 1H-pyrazol-3-amine Synthesis->Crude_Product Purification Purification (Column Chromatography, Recrystallization) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Characterization Comprehensive Characterization Purified_Product->Characterization Reference_Standard Qualified Reference Standard Characterization->Reference_Standard

Caption: A generalized workflow for the synthesis and qualification of a chemical reference standard.

Comparative Analysis of Reference Standard Alternatives

In the absence of a commercially available certified reference standard for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, researchers must either qualify their own in-house standard or select a suitable, structurally similar, and commercially available certified reference material as a comparator. For the purpose of this guide, we will compare the analytical profiles of our in-house qualified 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine with two commercially available, structurally related pyrazole derivatives:

  • Alternative A: 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6) [5]

  • Alternative B: Pyrazole (CAS: 288-13-1)

The selection of these alternatives is based on the shared pyrazole core and the commercial availability of high-purity grades, which are essential attributes for a reference standard.[5]

Analytical Methodologies for Qualification and Comparison

A multi-pronged analytical approach is essential for the comprehensive characterization of a reference standard. The following sections detail the key analytical techniques and provide comparative, illustrative data.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

HPLC coupled with a UV detector is a cornerstone technique for assessing the purity of organic compounds by separating the main component from its impurities.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). The specific gradient should be optimized to achieve good separation of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in the mobile phase to a concentration of approximately 1 mg/mL.

Comparative Performance Data (Illustrative)

Parameter1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (In-house)Alternative A: 3-Methyl-1-phenyl-1H-pyrazol-5-amineAlternative B: Pyrazole
Purity (by area %) > 99.8%> 99.5% (Typical from supplier)> 98% (Typical from supplier)
Major Impurity < 0.1%< 0.2%< 0.5%
Total Impurities < 0.2%< 0.5%< 2.0%
Quantitative NMR (qNMR) for Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8]

Experimental Protocol: 1H-qNMR Purity Assay

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene, that has a signal that does not overlap with the analyte's signals.[6]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PurityIS = Purity of the internal standard

Comparative Performance Data (Illustrative)

Parameter1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (In-house)Alternative A: 3-Methyl-1-phenyl-1H-pyrazol-5-amineAlternative B: Pyrazole
Absolute Purity (qNMR) 99.9% ± 0.2%99.6% ± 0.3%98.5% ± 0.5%
Selected Analyte Signal Pyrazole C-H protonPhenyl protonsPyrazole C-H protons
Internal Standard Maleic AcidMaleic Acid1,4-Dinitrobenzene
Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, serving as a powerful tool for identity confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An ESI-QTOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Infusion: Direct infusion of a dilute solution of the analyte in a suitable solvent (e.g., methanol with 0.1% formic acid).

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range.

  • Data Analysis: Compare the measured accurate mass with the theoretical exact mass of the protonated molecule [M+H]+.

Comparative Performance Data (Illustrative)

Parameter1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (In-house)Alternative A: 3-Methyl-1-phenyl-1H-pyrazol-5-amineAlternative B: Pyrazole
Molecular Formula C10H17N3C10H11N3C3H4N2
Theoretical [M+H]+ 180.1495174.102669.0447
Measured [M+H]+ 180.1493174.102869.0446
Mass Accuracy (ppm) -1.1+1.1-1.4

Logical Framework for Reference Standard Qualification

The qualification of a new chemical entity as a reference standard follows a logical progression of analytical testing to build a comprehensive data package.

Reference Standard Qualification Logic cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Physicochemical Characterization NMR 1H and 13C NMR (Structural Elucidation) HPLC HPLC-UV (Chromatographic Purity) NMR->HPLC MS Mass Spectrometry (Molecular Weight) MS->HPLC IR Infrared Spectroscopy (Functional Groups) IR->HPLC qNMR qNMR (Absolute Purity) HPLC->qNMR GC GC-HS (Residual Solvents) qNMR->GC KF Karl Fischer Titration (Water Content) GC->KF MP Melting Point KF->MP DSC Differential Scanning Calorimetry (Polymorphism) MP->DSC Qualified_Standard Qualified Reference Standard DSC->Qualified_Standard

Caption: A logical workflow for the comprehensive qualification of a chemical reference standard.

Conclusion

The establishment of a robust reference standard for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine is a critical step in its development as a potential pharmaceutical agent. While a commercially certified standard is not yet available, this guide outlines a comprehensive in-house qualification strategy. The comparative analysis with structurally related, commercially available pyrazole derivatives provides a framework for assessing the quality and purity of the in-house standard. By employing a suite of orthogonal analytical techniques, including HPLC-UV, qNMR, and mass spectrometry, researchers can confidently establish a well-characterized reference standard, ensuring the accuracy and reliability of future analytical data.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kim, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 830. Retrieved from [Link]

  • Guidelines for the Selection and Use of Reference Materials. (n.d.). LGC. Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho Pharmaceuticals. Retrieved from [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • Molecular docking, synthesis, characterization and adme studies of some new five-member ring. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-cyclohexyl-1h-pyrazol-5-amine (C9H15N3). (n.d.). PubChemLite. Retrieved from [Link]

  • SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. Retrieved from [Link]

  • Pyrazole, 3-methyl-, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • PYRAZOLE UN2811-III (6.1). (n.d.). MP Biomedicals. Retrieved from [Link]

  • 1H-Pyrazole, 5-methoxy-1,3-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 5-methyl-1-(2-methylcyclohexyl)-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2839. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2019). Molbank, 2019(2), M1062. Retrieved from [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5208. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • hplc-uv analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. (n.d.). Journal of Chemical Society of Nigeria. Retrieved from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2022). Molbank, 2022(3), M1424. Retrieved from [Link]

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. (2014). Journal of Medicinal Chemistry, 57(11), 4904–4908. Retrieved from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Retrieved from [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Analytical Confirmation of 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation and purity assessment of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and validated approach to compound characterization. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities, making unambiguous structural confirmation a critical step in research and development.[1][2][3][4]

Foundational Benchmark: Theoretical Elemental Composition

Before any experimental analysis, the theoretical elemental composition serves as the primary point of comparison. The structure of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, shown below, is based on its chemical formula, C₁₀H₁₇N₃.

Chemical Structure:

Figure 1. Structure of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (Isomer shown: 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine).

From the molecular formula C₁₀H₁₇N₃, the molecular weight and theoretical elemental composition are calculated:

  • Molecular Weight: 179.27 g/mol

  • Carbon (C): 67.00%

  • Hydrogen (H): 9.56%

  • Nitrogen (N): 23.44%

This theoretical data is the gold standard against which all experimental elemental analysis results are measured.

Elemental Analysis (EA): The Quantitative Foundation

Elemental analysis (EA), specifically CHN analysis, is a high-throughput technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[5] It provides fundamental, quantitative data that directly correlates with the compound's empirical formula.

Principle of CHN Analysis

The method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[6] The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[6] The instrument is calibrated with certified standards to ensure accuracy.

Generalized Experimental Protocol for CHN Analysis
  • Instrument Preparation: Ensure the CHN analyzer is calibrated using a certified standard, such as acetanilide. The combustion and reduction furnaces must be at their optimal operating temperatures (typically ~900-1000°C and ~600°C, respectively).[6]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, high-purity sample into a tin or silver capsule.

  • Analysis: Introduce the capsule into the combustion chamber. The carrier gas (helium) transports the resulting gases through the analytical system.

  • Data Processing: The instrument's software integrates the detector signals and calculates the percentage of C, H, and N based on the sample weight and calibration.

Data Interpretation and Trustworthiness

For a pure sample of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, the experimental results should align with the theoretical values within an accepted tolerance of ±0.4%.

ElementTheoretical %Expected Experimental %
Carbon (C)67.0066.60 - 67.40
Hydrogen (H)9.569.16 - 9.96
Nitrogen (N)23.4423.04 - 23.84

Causality Behind Experimental Choices: The use of a microbalance is critical for accuracy, as the final percentages are directly dependent on the initial sample weight. Drying the sample thoroughly is essential to prevent atmospheric moisture from inflating the hydrogen and oxygen (if measured) content. For nitrogen-rich heterocyclic compounds, ensuring complete combustion is key to avoiding the formation of nitrogen oxides that can lead to inaccurate nitrogen readings.[7]

Orthogonal Techniques for Unambiguous Structural Confirmation

While elemental analysis confirms the elemental ratios, it does not provide information about molecular structure, connectivity, or isomerism. Therefore, orthogonal (complementary) analytical methods are required for complete characterization.

A. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering a powerful confirmation of the molecular formula derived from elemental analysis.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.

  • Expected Data: For 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine (MW = 179.27), an ESI-MS spectrum in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 180.15.[8][9] HRMS would be expected to find this peak at m/z 180.1495, confirming the C₁₀H₁₈N₃⁺ formula.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for full structural assignment.

  • Principle: NMR detects the magnetic properties of atomic nuclei (like ¹H and ¹³C) in a magnetic field. The resulting spectrum provides detailed information about the chemical environment, number, and connectivity of atoms.

  • Expected ¹H NMR Data:

    • Cyclohexyl Protons: A series of broad multiplets between δ 1.0-2.0 ppm.

    • Methyl Protons: A singlet at approximately δ 2.1-2.3 ppm.

    • Pyrazole Ring Proton: A singlet around δ 5.5-5.8 ppm.

    • Amine (NH₂) Protons: A broad singlet that can vary in chemical shift (e.g., δ 3.5-4.5 ppm) and may exchange with D₂O.

  • Expected ¹³C NMR Data: The spectrum would show 10 distinct carbon signals, confirming the presence of all 10 carbon atoms in their unique chemical environments (methyl, cyclohexyl, and pyrazole ring carbons).

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

  • Expected Data: A spectrum of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine would show characteristic absorption bands:

    • N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-H Stretch: Strong bands just below 3000 cm⁻¹ for the sp³ hybridized carbons of the cyclohexyl and methyl groups.

    • C=N and C=C Stretch: Bands in the 1500-1650 cm⁻¹ region, corresponding to the pyrazole ring.

Comparative Analysis and Recommended Workflow

No single technique provides a complete picture. A logical, multi-faceted approach is necessary for the definitive confirmation of a compound's structure and purity.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis (EA) Quantitative elemental composition (%C, H, N).Confirms empirical/molecular formula; high precision.Provides no structural information; sensitive to impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular formula (especially HRMS); high sensitivity.Isomers are often indistinguishable; ionization can be difficult.
NMR Spectroscopy Detailed atomic connectivity and chemical environment.Unambiguous structure elucidation; identifies isomers.Lower sensitivity; requires relatively pure sample.
IR Spectroscopy Presence of functional groups.Fast and simple; good for identifying key bonds.Provides limited structural detail; complex spectra can be hard to interpret.
Recommended Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_conclusion Final Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification EA Elemental Analysis (%C, H, N) Purification->EA MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR (¹H, ¹³C) (Connectivity) Purification->NMR Validation Data Corroboration & Structural Confirmation EA->Validation MS->Validation IR->Validation NMR->Validation

Sources

Safety Operating Guide

1-cyclohexyl-5-methyl-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine , a specialized heterocyclic building block used in drug discovery.

This protocol is designed for Senior Research Personnel and EHS Managers . It prioritizes safety through chemical segregation and regulatory compliance through proper waste stream characterization.[1][2]

Chemical Identity & Hazard Assessment

Before initiating disposal, you must validate the waste stream properties. As an aminopyrazole derivative, this compound exhibits specific chemical behaviors (basicity, potential aquatic toxicity) that dictate its handling.

Property Data / Classification
Chemical Name 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine
Functional Class Heterocyclic Primary Amine (Organic Base)
Physical State Solid (Crystalline powder)
Likely Hazards (GHS) Warning/Danger [3][4][5][6] • H302: Harmful if swallowed (Acute Tox.[4] 4) • H315/H319: Causes skin/serious eye irritation [6] • H412: Harmful to aquatic life with long-lasting effects
Incompatibilities Strong Acids (Exothermic neutralization), Oxidizing Agents (Fire hazard), Acid Chlorides
Waste Stream Code Non-Halogenated Organic (unless dissolved in halogenated solvents)

Critical Safety Note: Do NOT dispose of this compound down the drain.[1][2][7] The pyrazole ring structure is stable and can persist in aquatic environments, violating Clean Water Act regulations.

Containment & Segregation Strategy

Proper segregation is the primary defense against unplanned chemical reactions in the waste container.[2]

  • Vessel Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers.[3] Avoid metal containers if the waste solution is acidic (though this amine itself is basic).

  • Labeling: Mark the container immediately upon the first addition of waste.[8]

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), Hazard Checkbox (Toxic, Irritant).

  • Segregation Logic:

    • Keep Separate From: Mineral acids (Sulfuric, Hydrochloric) and strong oxidizers (Permanganates, Peroxides).

    • Acceptable Co-Disposal: Can generally be combined with other non-halogenated organic solvents (Methanol, DMSO, Ethanol) destined for high-temperature incineration.

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable for expired shelf-stock or excess dry reagent.[3]

  • Transfer: Move the solid material into a wide-mouth HDPE jar.

  • Solvent Rinse: Triple-rinse the original bottle with a compatible solvent (e.g., Acetone or Ethanol).

  • Combine: Pour the rinsate into your Organic Liquid Waste container (see Workflow B).

  • Debris: Deface the label of the original empty bottle and dispose of it as "Contaminated Glass/Plastic" or wash for recycling if permitted by local EHS.

  • Final Pack: Cap the HDPE jar containing the solid waste tightly. Apply a hazardous waste label.[8]

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for reaction byproducts or HPLC waste.

  • pH Check: Ensure the waste solution is not extremely acidic (pH < 2) before adding to a general organic drum to prevent polymerization or heat generation.

  • Solvent Classification:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste stream.

    • If dissolved in MeOH/DMSO/EtOAc: Dispose in Non-Halogenated Waste stream.

  • Amine Scavenging (Optional): If the solution contains highly reactive electrophiles, quench them before adding this amine to avoid in-drum reactions.

Decision Logic & Process Flow

The following diagram illustrates the decision-making process for segregating this specific amine waste.

DisposalWorkflow Start Waste: 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Dry Powder LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved SolidPack Pack in HDPE Jar Label: 'Toxic Solid' SolidWaste->SolidPack SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Ethanol) SolventCheck->NonHalo No Halogens Incineration Destruction via High-Temp Incineration Halo->Incineration Stream A NonHalo->Incineration Stream B SolidPack->Incineration

Figure 1: Segregation decision tree ensuring compliance with RCRA and incineration protocols.

Emergency Procedures (Spill Response)

In the event of a spill during waste transfer, adhere to the following "Protect-Contain-Clean" protocol:

  • PPE Upgrade: Immediately don double nitrile gloves, safety goggles, and a respiratory mask (N95 or half-face respirator) if dust is generated.

  • Containment:

    • Solid Spill: Cover with a wet paper towel to prevent dust dispersion. Scoop up carefully.

    • Liquid Spill: Use an inert absorbent (Vermiculite or clay-based kitty litter).[3] Do NOT use sawdust (combustible).

  • Decontamination: Scrub the area with a mild detergent solution. The amine is basic; a weak citric acid solution can be used for final neutralization on the surface, but standard soap is usually sufficient.

  • Disposal of Debris: All absorbent materials and contaminated PPE must be placed in a sealed bag and labeled as hazardous waste.

Regulatory Compliance (RCRA)

While this specific compound may not be a "Listed" waste (P-list or U-list) under US EPA RCRA regulations, it must be characterized by the generator.[3]

  • Characteristic of Toxicity: If the waste exhibits toxicity (as defined by TCLP), it carries a D-code .[9]

  • Generator Knowledge: As a researcher, you apply "Process Knowledge." If the substance is known to be toxic/harmful (GHS Acute Tox 4), it must be managed as hazardous waste.

  • Destruction Method: The preferred method is Incineration with Energy Recovery at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures the destruction of the nitrogenous ring system.

References

  • PubChem. Compound Summary: 5-methyl-1H-pyrazol-3-amine (Structural Analog).[3] National Library of Medicine. Available at: [Link]

  • US EPA. Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency.[10] Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine. The following protocols are designed to ensure the safe handling of this chemical by outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans. The causality behind each recommendation is explained to foster a deep understanding of laboratory safety.

Understanding the Risks: A Proactive Approach to Safety

Amines, as a class of organic compounds, can be corrosive and readily absorbed through the skin.[3] Pyrazole derivatives, while diverse in their properties, can also present toxicological risks.[4][5][6] The primary routes of exposure for 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine are likely to be inhalation, skin contact, and eye contact.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe chemical handling.[7][8] A risk assessment should always be conducted before beginning any experiment to determine the specific hazards involved.[9] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Minimum PPE Requirement Enhanced Precautions (e.g., large quantities, heating)
Weighing and preparing solutions Lab coat, safety glasses with side shields, nitrile glovesChemical splash goggles, face shield, double-gloving (nitrile)
Running reactions Lab coat, safety glasses with side shields, nitrile glovesChemical splash goggles, face shield, appropriate respirator if not in a fume hood
Work-up and purification Lab coat, chemical splash goggles, nitrile glovesFace shield, heavy-duty gloves (e.g., butyl rubber), chemical-resistant apron
Handling waste Lab coat, chemical splash goggles, nitrile glovesChemical-resistant apron, heavy-duty gloves

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Pre-Experiment Checklist:
  • Information Review: Familiarize yourself with the potential hazards of all chemicals being used.

  • Engineering Controls: Ensure that the chemical fume hood is functioning correctly.

  • PPE Availability: Confirm that all necessary and correctly sized PPE is readily available.[9]

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.

Donning PPE: A Deliberate Sequence

The following diagram illustrates the correct order for putting on PPE to ensure complete protection.

PPE_Donning Start Start LabCoat 1. Lab Coat Start->LabCoat Gloves 2. Gloves LabCoat->Gloves Eyewear 3. Eye Protection (Goggles/Face Shield) Gloves->Eyewear Respirator 4. Respirator (if required) Eyewear->Respirator End Proceed to Experiment Respirator->End

Figure 1. Recommended sequence for donning Personal Protective Equipment.
During the Experiment: Maintaining a Safe Environment
  • Work Within a Fume Hood: All manipulations of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Skin Contact: Use appropriate tools to handle the chemical. If skin contact occurs, wash the affected area immediately with soap and water for at least 15 minutes.[10]

  • Eye Protection is Mandatory: Always wear safety glasses, and for procedures with a higher risk of splashing, use chemical splash goggles and a face shield.[11][12]

  • Glove Integrity: Inspect gloves for any signs of degradation or puncture before and during use. If a glove is contaminated, remove it immediately, wash your hands, and don a new pair.[11] Disposable nitrile gloves offer good protection against incidental splashes but should be changed immediately upon contact with the chemical.[11]

Post-Experiment: Decontamination and Doffing

Proper removal of PPE is critical to prevent cross-contamination.

PPE_Doffing Start Start Decontamination Gloves 1. Remove Gloves Start->Gloves Eyewear 2. Remove Eye Protection Gloves->Eyewear LabCoat 3. Remove Lab Coat Eyewear->LabCoat Respirator 4. Remove Respirator (if worn) LabCoat->Respirator WashHands 5. Wash Hands Thoroughly Respirator->WashHands End End WashHands->End

Figure 2. Step-by-step procedure for the safe removal of Personal Protective Equipment.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is essential to protect both human health and the environment.[3]

Segregation and Labeling:
  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and weighing paper, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.[3]

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Procedures:
  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[13]

  • Waste Containers: Ensure that waste containers are made of a material compatible with amines and are kept tightly sealed.[3] Store waste containers in a cool, well-ventilated area away from heat sources and incompatible materials like acids and oxidizing agents.[3]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed waste disposal company.[3][14] Do not pour amine-containing waste down the drain.[3]

By adhering to these guidelines, researchers can safely handle 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine, minimizing personal risk and ensuring environmental responsibility.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. 3.1 Laboratory Responsibilities for Personal Protective Equipment. Retrieved from [Link]

  • Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

  • Safety Data Sheet. (2017, April 26). Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Cativiela, C., Diaz de Villegas, M. D., & Garcia, J. I. (2007).
  • Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • El-Faham, A., Al-Ghamdi, A. M., & Al-Othman, Z. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543.
  • Amazon S3. (2020, May 6). SAFETY DATA SHEET CLEAN AMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(13), 1144–1165.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.